5-Methoxyindoline hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-11-8-2-3-9-7(6-8)4-5-10-9;/h2-3,6,10H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPCYRLOZJUXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601861 | |
| Record name | 5-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4770-39-2 | |
| Record name | 1H-Indole, 2,3-dihydro-5-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4770-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2,3-dihydro-1H-indole hydrochloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 5-Methoxyindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 5-methoxyindoline hydrochloride, a key intermediate in the development of various pharmacologically active compounds. This document delves into the chemical principles, experimental protocols, and critical parameters for successful and reproducible synthesis, moving beyond a simple recitation of steps to explain the underlying scientific rationale. The guide covers the synthesis of the precursor 5-methoxyindole, its subsequent reduction to 5-methoxyindoline, and the final conversion to the hydrochloride salt, with a strong emphasis on purification and analytical characterization.
Introduction: The Significance of 5-Methoxyindoline
5-Methoxyindoline is a crucial structural motif found in a variety of biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their interactions with various biological targets, including serotonin receptors. As such, the reliable and scalable synthesis of high-purity this compound is of paramount importance for researchers in drug discovery and development. This guide aims to provide the necessary detail and scientific context to empower researchers to confidently produce this valuable intermediate.
Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that begins with the construction of the indole ring system, followed by the reduction of the indole to an indoline, and culminating in the formation and purification of the hydrochloride salt.
physicochemical properties of 5-Methoxyindoline hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxyindole
Senior Application Scientist Note: This technical guide focuses on 5-Methoxyindole (CAS: 1006-94-6). The user's original query mentioned "5-Methoxyindoline hydrochloride." It is crucial for researchers to note the structural distinction: indoline is the saturated (dihydro) analogue of indole. Comprehensive, high-quality physicochemical data is widely available for the aromatic 5-Methoxyindole scaffold, which is a pivotal precursor in drug development. Data for its indoline counterpart, particularly the hydrochloride salt, is significantly less prevalent in scientific literature. Therefore, this guide has been structured around the well-characterized and more commonly utilized 5-Methoxyindole to provide a robust and actionable resource.
5-Methoxyindole is an aromatic heterocyclic organic compound featuring a bicyclic indole core substituted with a methoxy group at the 5-position.[1] This seemingly simple modification imbues the molecule with unique electronic properties, enhancing its reactivity and making it a highly versatile building block in medicinal chemistry and organic synthesis.[1] Its structural similarity to key neurochemicals, such as serotonin, has positioned it as a critical starting material for a multitude of pharmaceutical agents, particularly in the fields of neuropharmacology and oncology.[1][2] 5-Methoxyindole serves as a key intermediate in the synthesis of melatonin, as well as various serotonin receptor agonists and antagonists.[1] Beyond its role as a synthetic precursor, it is also an endogenous compound produced from the metabolism of L-tryptophan and exhibits inherent biological activities, including anti-inflammatory and anti-cancer properties.[1][3]
This guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxyindole, detailed analytical methodologies for its characterization, and critical insights into its stability and handling, designed to empower researchers in leveraging this valuable compound for novel scientific discovery.
Chemical Identity and Core Physicochemical Properties
Accurate characterization begins with a clear understanding of the compound's fundamental properties. The data presented below has been consolidated from various authoritative sources to provide a reliable reference.
General and Physicochemical Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 5-methoxy-1H-indole | [1][4] |
| CAS Number | 1006-94-6 | [1][4] |
| Molecular Formula | C₉H₉NO | [1][4] |
| Molecular Weight | 147.17 g/mol | [1][4] |
| Appearance | White to light brownish crystalline powder | [1] |
| Melting Point | 52-58 °C | [1][5] |
| Boiling Point | 176-178 °C @ 17 mmHg | [5] |
| Flash Point | 109.2 °C | [1] |
| Water Solubility | Insoluble / Sparingly soluble | [1][6] |
| Solvent Solubility | Soluble in Methanol |
Solubility Profile: A Practical Perspective
The poor aqueous solubility of 5-Methoxyindole is a critical consideration for its use in biological assays.[1] To overcome this, stock solutions are typically prepared using organic solvents, followed by dilution in aqueous buffers. For in vivo studies, multi-component solvent systems are often necessary.
Expert Insight: The choice of a co-solvent system is not arbitrary. It is a strategic approach to balance solubilization with physiological compatibility. A system combining a strong organic solvent (DMSO), a polymer to improve bioavailability (PEG300), a surfactant to prevent precipitation (Tween-80), and a saline base is a well-established method for formulating poorly soluble compounds.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unequivocal fingerprint of a molecule, confirming its identity and structural integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are available for 5-Methoxyindole.[4][7]
-
¹H NMR : The spectrum is characterized by distinct signals corresponding to the protons on the aromatic rings, the N-H proton of the indole, and the sharp singlet of the methoxy group's methyl protons.
-
¹³C NMR : Provides a map of the carbon skeleton, with unique chemical shifts for each of the nine carbon atoms in the structure.[7]
-
-
Infrared (IR) Spectroscopy : ATR-IR spectra are readily available and are useful for identifying key functional groups.[1][4][8] The spectrum will prominently feature a characteristic N-H stretching band and C-O stretching vibrations from the methoxy group.
-
Mass Spectrometry (MS) : Mass spectral data confirms the molecular weight of the compound, with a molecular ion peak corresponding to a mass of 147.[1] This technique is also invaluable for identifying impurities and degradation products.
-
UV-Visible Spectroscopy : UV spectra for 5-Methoxyindole are available.[4][9] The wavelength of maximum absorbance (λmax) is approximately 278 nm, a value essential for developing quantitative HPLC-UV methods.[10]
Analytical Methodologies for Quality Control
Robust and validated analytical methods are paramount for ensuring the purity and concentration of 5-Methoxyindole in research and development settings. The International Council for Harmonisation (ICH) guidelines provide a framework for validating such methods.[10]
Caption: A typical analytical workflow for the quality control and release of a new batch of 5-Methoxyindole.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for routine quantification and purity assessment.
Methodology Rationale: Reversed-phase chromatography on a C18 column is the gold standard for separating moderately polar organic molecules like 5-Methoxyindole. The use of an acidified mobile phase (e.g., with formic or trifluoroacetic acid) is a critical choice to suppress the ionization of residual silanol groups on the silica-based stationary phase. This protonates the silanols, minimizing secondary ionic interactions with the basic indole nitrogen and thereby preventing significant peak tailing, which is a common issue for such compounds.[11]
Step-by-Step Protocol:
-
Sample Preparation : Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions :[10][11]
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic elution using a mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10-20 µL.
-
Column Temperature : 25-30 °C.
-
Detection : UV detection at the λmax of 5-Methoxyindole (~278 nm).[10]
-
-
Quantification : Construct a calibration curve by plotting the peak area versus the concentration of a series of freshly prepared standard solutions. Determine the concentration of the sample from this curve.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity, particularly for identifying volatile impurities.
Methodology Rationale: Direct analysis of 5-Methoxyindole by GC is challenging due to the relatively low volatility and thermal lability of the indole N-H group. Derivatization is a necessary step to improve its chromatographic behavior. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the indole nitrogen with a thermally stable trimethylsilyl (TMS) group, increasing volatility and preventing on-column interactions.[10]
Step-by-Step Protocol:
-
Sample Preparation (with Derivatization) :[10][11]
-
Dissolve a known amount of the sample in a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add a silylation reagent (e.g., BSTFA) and a small amount of an appropriate solvent (e.g., acetonitrile).
-
Heat the vial (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions :[11]
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium.
-
Injector : Splitless mode at ~300 °C.
-
Oven Program : A suitable temperature gradient (e.g., start at 100 °C, ramp to 280 °C).
-
Mass Spectrometer : Operated in electron ionization (EI) mode, scanning a relevant mass range.
-
Caption: A decision-making framework for selecting the appropriate analytical method for 5-Methoxyindole.
Stability Profile and Storage Recommendations
Understanding a compound's stability is crucial for ensuring data integrity and material longevity.
Intrinsic Stability and Recommended Storage
5-Methoxyindole is known to be sensitive to light, air, and heat.[1] To prevent degradation, it must be stored under controlled conditions.
-
Storage Conditions : Store in a cool, dry, and dark place.[12] For long-term stability, refrigeration (0-10 °C) under an inert gas atmosphere is recommended. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid degradation from repeated freeze-thaw cycles.[1]
Protocol 3: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for developing stability-indicating analytical methods by intentionally degrading the compound under various stress conditions.[13] A degradation of 5-20% is typically targeted to ensure sufficient formation of degradation products for detection and analysis.[14]
Methodology Rationale: This protocol systematically exposes the compound to the most common degradation pathways (hydrolysis, oxidation, thermolysis, photolysis) as outlined by ICH guidelines. This allows for the identification of potential degradants that might form during manufacturing or long-term storage and ensures the chosen analytical method (e.g., HPLC) can effectively separate these degradants from the parent compound.
Step-by-Step Protocol:
-
Stock Solution Preparation : Prepare a solution of 5-Methoxyindole in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions :[14][15]
-
Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C.
-
Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C.
-
Oxidative Degradation : Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation : Heat the stock solution at 70-80 °C.
-
Photolytic Degradation : Expose the stock solution (in a photostable container) and the solid compound to a controlled light source providing UV and visible light (e.g., ≥ 1.2 million lux hours).[14]
-
-
Sample Analysis : At predetermined time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity. LC-MS can be used to identify the molecular weights of any observed degradation products.[14]
Caption: Conceptual overview of the inputs and outputs of a forced degradation stability study.
Conclusion
5-Methoxyindole is a compound of significant scientific and pharmaceutical interest. Its well-defined physicochemical properties, versatile reactivity, and established role as a precursor to biologically active molecules underscore its importance. This guide provides the core technical information, from fundamental properties to validated analytical protocols and stability assessments, necessary to support researchers in the effective handling, analysis, and application of 5-Methoxyindole for advancing scientific discovery and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 7. 5-Methoxyindole(1006-94-6) 13C NMR spectrum [chemicalbook.com]
- 8. 5-Methoxyindole(1006-94-6) IR Spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ijsdr.org [ijsdr.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
5-Methoxyindoline hydrochloride CAS number 21857-45-4
An In-depth Technical Guide to 5-Methoxyindoline and its Hydrochloride Salt (CAS 21857-45-4)
Abstract: This document provides a comprehensive technical overview of 5-Methoxyindoline (CAS 21857-45-4), a key heterocyclic intermediate in medicinal chemistry and drug discovery. While the specified CAS number refers to the free base form, this guide will address both the liquid free base and its more commonly handled solid hydrochloride salt. We will delve into its physicochemical properties, robust synthesis and purification protocols, modern analytical characterization techniques, and its strategic applications as a molecular scaffold. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their work.
Introduction and Chemical Identity
5-Methoxyindoline is a bicyclic aromatic amine, structurally characterized by a benzene ring fused to a pyrrolidine ring, with a methoxy group substituent at the 5-position. It is the reduced, or dihydro, form of the more widely known 5-Methoxyindole. This structural relationship is critical; while indoles are planar and aromatic, indolines possess a non-aromatic, saturated five-membered ring, which imparts distinct conformational flexibility and reactivity.
This indoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1] The methoxy group, an electron-donating substituent, further modulates the electronic properties of the aromatic ring, influencing its reactivity and potential for molecular interactions. Although the CAS number 21857-45-4 correctly identifies the free base, which exists as a liquid, it is frequently converted to its hydrochloride salt for ease of handling, improved stability, and enhanced solubility in polar solvents.[2][3][4] This guide will therefore consider both forms.
Diagram 1: Chemical Structure and Acid-Base Chemistry
Caption: Formation of this compound from the free base.
Physicochemical Properties and Characterization
The physical state and properties of 5-Methoxyindoline differ significantly between its free base and hydrochloride salt forms.
| Property | 5-Methoxyindoline (Free Base) | This compound (Expected) |
| CAS Number | 21857-45-4 | N/A (Salt form of 21857-45-4) |
| Molecular Formula | C₉H₁₁NO | C₉H₁₂ClNO |
| Molecular Weight | 149.19 g/mol [2] | 185.65 g/mol |
| IUPAC Name | 2,3-dihydro-1H-indol-5-yl methyl ether[2][3] | 5-methoxy-2,3-dihydro-1H-indolium chloride |
| Physical Form | Liquid[2][3] | White to off-white crystalline solid[4] |
| Boiling Point | ~282.6 °C at 760 mmHg[3] | Not applicable (decomposes at high temperature) |
| Solubility | Insoluble in water, soluble in organic solvents[5] | Enhanced solubility in water and polar protic solvents[4][6] |
| Storage Temperature | Refrigerator (2-8 °C) or -20 °C[2][3] | Room temperature, desiccated |
Analytical Characterization
Definitive identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of the free base is expected to show characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8 ppm), the aliphatic protons of the pyrrolidine ring (triplets), and a broad signal for the N-H proton. For the hydrochloride salt, the N-H proton signal (now N⁺-H₂) would be shifted downfield and may show coupling to adjacent protons.
-
¹³C NMR: The spectrum will show distinct signals for the nine carbon atoms, with the methoxy carbon appearing around 55 ppm and the aromatic carbons in the 110-160 ppm region.
-
-
Mass Spectrometry (MS): GC-MS or LC-MS analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base (m/z = 149.19). Fragmentation patterns can further confirm the structure.
-
Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching for the methoxy ether group.
Synthesis and Purification
The most direct and common laboratory-scale synthesis of 5-Methoxyindoline involves the chemical reduction of its indole counterpart, 5-methoxyindole.
Diagram 2: Synthetic Workflow
Caption: Synthetic pathway from 5-Methoxyindole to 5-Methoxyindoline HCl.
Experimental Protocol 1: Synthesis of 5-Methoxyindoline
Causality: This protocol utilizes catalytic hydrogenation, a standard and high-yielding method for reducing the C2=C3 double bond of an indole without affecting the aromatic ring or the methoxy group. Palladium on carbon (Pd/C) is a robust and efficient catalyst for this transformation.
-
Reaction Setup: In a hydrogenation vessel, dissolve 5-methoxyindole (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (H₂) several times. Pressurize the vessel with H₂ (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 5-Methoxyindoline as a liquid, which can be purified by vacuum distillation if necessary.
Experimental Protocol 2: Preparation of this compound
Causality: The basic nitrogen of the indoline readily reacts with a strong acid like HCl to form a stable, precipitatable salt. Using a non-polar solvent like diethyl ether ensures that the resulting ionic salt is insoluble and crashes out of the solution, allowing for easy isolation.
-
Dissolution: Dissolve the crude or purified 5-Methoxyindoline free base (1.0 eq) in anhydrous diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of 2M hydrochloric acid in diethyl ether dropwise.
-
Precipitation: A white or off-white precipitate of this compound will form immediately.
-
Isolation & Purification: Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material. The product can be further purified by recrystallization from a solvent system like ethanol/ether. Dry the final product under vacuum.
Applications in Research and Drug Development
5-Methoxyindoline serves as a valuable intermediate for constructing more complex molecules, particularly in the field of neuroscience, due to its structural similarity to endogenous neurotransmitters.
-
Serotonin Receptor Ligands: The 5-methoxy-substituted indole/indoline scaffold is a cornerstone for ligands targeting serotonin (5-HT) receptors.[6][7] Modifications at the nitrogen atom (position 1) or the C2/C3 positions of the indoline ring can generate potent and selective agonists or antagonists for various 5-HT receptor subtypes, which are important targets for treating depression, anxiety, and migraines.
-
Neuroprotective Agents: The indoline structure is explored in the design of neuroprotective agents for its antioxidant and radical-scavenging properties.
-
Oncology: Derivatives of indolines have been investigated for their anti-cancer properties, acting through various mechanisms.[7][8]
Diagram 3: Role as a Synthetic Intermediate
Caption: 5-Methoxyindoline as a precursor to diverse therapeutic classes.
Analytical Methodologies
Robust analytical methods are crucial for quality control, reaction monitoring, and pharmacokinetic studies. The methods for 5-methoxyindole are highly adaptable for 5-methoxyindoline.[9][10]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity assessment and quantification.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detection at the wavelength of maximum absorbance (approx. 280-290 nm).[10]
-
-
Expert Insight (Troubleshooting): The basic nitrogen in the indoline can interact with residual acidic silanol groups on the silica-based column packing, leading to significant peak tailing. To mitigate this, it is essential to use a low pH mobile phase (pH 2-3) to protonate the silanols or employ a modern, end-capped column designed for analyzing basic compounds.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent sensitivity and structural confirmation.
-
Protocol:
-
Expert Insight (Derivatization): The free N-H group can make the molecule less volatile and prone to interactions within the GC system. Derivatization of the nitrogen using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and thermal stability, leading to more reliable quantification.[9]
| Parameter | HPLC-UV | GC-MS |
| Specificity | Moderate; based on retention time and UV spectrum. | High; based on retention time and unique mass spectrum. |
| Sensitivity (LOD/LOQ) | Good (ng range). | Excellent (pg range). |
| Sample Preparation | Simple dissolution and filtration. | May require extraction and derivatization.[9] |
| Primary Use | Routine purity testing, quantification. | Trace analysis, impurity identification. |
Safety, Handling, and Storage
Proper handling of 5-Methoxyindoline is essential due to its potential hazards.
GHS Hazard Information[2][11]
| Pictogram | Code | Hazard Statement |
| GHS07 | H302 | Harmful if swallowed. |
| GHS07 | H315 | Causes skin irritation. |
| GHS07 | H319 | Causes serious eye irritation. |
| GHS07 | H332 | Harmful if inhaled. |
| GHS07 | H335 | May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[13]
Storage
-
Free Base: Store in a tightly sealed container in a refrigerator (2-8 °C) or freezer (-20 °C).[2][3]
-
Hydrochloride Salt: Store in a tightly sealed container at room temperature in a dry, dark place.
-
General: Protect from moisture and light to prevent degradation.[3][14]
Conclusion
5-Methoxyindoline (CAS 21857-45-4) is a strategically important molecular building block whose utility is enhanced by its conversion to a stable, soluble hydrochloride salt. Its synthesis from 5-methoxyindole is straightforward, and robust analytical methods exist for its characterization and quality control. For scientists and researchers in drug discovery, a thorough understanding of the properties, handling, and synthetic potential of this indoline derivative is crucial for the successful development of novel therapeutics, particularly in the realm of neuroscience.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. 5-Methoxyindoline | 21857-45-4 [sigmaaldrich.com]
- 3. 5-Methoxyindoline | 21857-45-4 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jwpharmlab.com [jwpharmlab.com]
- 12. 5-メトキシインドール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. biosynth.com [biosynth.com]
- 14. goldbio.com [goldbio.com]
Deconstructing 5-Methoxyindoline Hydrochloride: A Spectroscopic Guide for the Modern Researcher
Welcome to an in-depth exploration of the spectral characteristics of 5-Methoxyindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to structurally elucidate and characterize this important chemical entity. Moving beyond a simple recitation of data, we will delve into the "why" behind the spectral features, providing a framework for predictive analysis and robust experimental design. Our discussion will be grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering practical insights for obtaining and interpreting high-quality data.
The Structural Landscape of this compound
This compound is an organic salt comprised of the protonated 5-methoxyindoline cation and a chloride anion. The core structure is an indoline moiety, which features a bicyclic system where a benzene ring is fused to a five-membered saturated pyrrolidine ring. A methoxy group (-OCH₃) is substituted at the 5-position of the benzene ring. The hydrochloride salt form arises from the protonation of the secondary amine within the pyrrolidine ring, rendering it a secondary ammonium ion. This protonation significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and methoxy protons. The protonation of the nitrogen will cause a significant downfield shift for the protons on the adjacent carbons (α-protons) due to the deshielding effect of the positive charge.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |
| N-H₂⁺ | > 10 (variable) | Broad singlet | - | The chemical shift of the ammonium proton is highly dependent on solvent and concentration. It may exchange with residual water in the solvent, leading to a very broad signal or no observable signal at all. |
| H-7 (Aromatic) | ~7.0-7.2 | Doublet | ~8-9 | This proton is ortho to the C-N bond. |
| H-6 (Aromatic) | ~6.7-6.9 | Doublet of doublets | ~8-9, ~2-3 | This proton is coupled to both H-7 and H-4. |
| H-4 (Aromatic) | ~6.6-6.8 | Doublet | ~2-3 | This proton is ortho to the methoxy group. |
| -OCH₃ (Methoxy) | ~3.8 | Singlet | - | The three equivalent protons of the methoxy group will appear as a sharp singlet. |
| H-2 (Aliphatic) | ~3.6-3.8 | Triplet | ~8-9 | These protons are α to the protonated nitrogen and will be significantly deshielded. |
| H-3 (Aliphatic) | ~3.0-3.2 | Triplet | ~8-9 | These protons are β to the nitrogen. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Notes |
| C-7a (Aromatic) | ~150-155 | Quaternary carbon at the ring junction, adjacent to the nitrogen. |
| C-5 (Aromatic) | ~150-155 | Aromatic carbon bearing the methoxy group. |
| C-3a (Aromatic) | ~130-135 | Quaternary carbon at the ring junction. |
| C-7 (Aromatic) | ~125-130 | Aromatic CH. |
| C-4 (Aromatic) | ~110-115 | Aromatic CH. |
| C-6 (Aromatic) | ~110-115 | Aromatic CH. |
| -OCH₃ (Methoxy) | ~55-60 | Methoxy carbon. |
| C-2 (Aliphatic) | ~45-50 | Aliphatic carbon α to the protonated nitrogen. |
| C-3 (Aliphatic) | ~28-33 | Aliphatic carbon β to the nitrogen. |
Experimental Protocol: NMR Spectroscopy
A robust protocol is essential for acquiring high-quality NMR data.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as the acidic N-H proton may exchange with protic solvents. DMSO-d₆ is often a good choice for observing exchangeable protons.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Cap the NMR tube securely.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
A solvent suppression technique may be necessary if residual solvent signals obscure sample peaks.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the connectivity of the aromatic and aliphatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, aiding in the definitive assignment of both spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H⁺ bond of the secondary ammonium salt, the aromatic and aliphatic C-H bonds, the C=C bonds of the aromatic ring, and the C-O bond of the methoxy group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H⁺ Stretch | 2700-3000 | Strong, Broad | This broad absorption is characteristic of a secondary amine salt and often overlaps with the C-H stretching region.[3] |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak | Appears just above 3000 cm⁻¹.[4][5] |
| Aliphatic C-H Stretch | 2850-3000 | Medium | Arises from the CH₂ groups in the pyrrolidine ring. |
| Aromatic C=C Stretch | 1450-1600 | Medium to Strong | A series of sharp bands characteristic of the aromatic ring.[5][6] |
| N-H⁺ Bend | 1560-1620 | Medium | This bending vibration is characteristic of secondary amine salts.[3][7] |
| Aryl Ether C-O Stretch | 1200-1300 (asymmetric) & 1010-1050 (symmetric) | Strong | Aryl alkyl ethers typically show two distinct C-O stretching bands.[8][9] |
| Aromatic C-H Out-of-Plane Bend | 675-900 | Strong | The exact position of this band is diagnostic of the substitution pattern on the benzene ring.[4] |
Experimental Protocol: FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any residual moisture.
-
In an agate mortar and pestle, grind a small amount of KBr to a fine powder.
-
Add approximately 1-2 mg of this compound to the KBr (a sample-to-KBr ratio of about 1:100).
-
Gently mix the sample and KBr with the pestle, then grind the mixture vigorously for several minutes until it is a fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically collected over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Caption: Workflow for FTIR analysis of this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.
Predicted Mass Spectrum (Electron Ionization)
For mass spectrometry, the hydrochloride salt is typically analyzed as the free base, 5-methoxyindoline. The hydrochloride salt itself is not volatile, and under the conditions of many ionization techniques, the HCl will be lost. The molecular ion of 5-methoxyindoline (C₉H₁₁NO) has a nominal mass of 149 Da. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure.[10]
The primary fragmentation pathway for cyclic amines like indoline is α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[10][11]
-
Molecular Ion (M⁺): m/z = 149. This peak is expected to be reasonably intense.
-
[M-1]⁺: m/z = 148. Loss of a hydrogen atom from the nitrogen or the α-carbon is a common fragmentation for amines.[11]
-
α-Cleavage: The most likely fragmentation is the cleavage of the C2-C3 bond, leading to the loss of an ethylene radical (C₂H₄), resulting in a fragment at m/z = 121 .
-
Loss of Methyl Radical: Fragmentation of the methoxy group can lead to the loss of a methyl radical (•CH₃), giving a fragment at m/z = 134 . Subsequent loss of carbon monoxide (CO) from this fragment could produce a peak at m/z = 106 .
-
Retro-Diels-Alder (RDA) type fragmentation: While less common for this specific ring system, RDA-type fragmentation of the pyrrolidine ring could also occur.
Experimental Protocol: Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
For techniques like Electrospray Ionization (ESI), the sample can be injected directly. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).
Data Acquisition (EI-MS):
-
Instrument: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS).
-
Ionization Energy: Standard 70 eV.
-
Analysis Mode: Positive ion mode.
-
Mass Range: Scan a suitable range, for example, m/z 40-400.
Caption: Workflow for Mass Spectrometry analysis of 5-Methoxyindoline.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectral analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, particularly the secondary ammonium salt and the aryl ether, and MS establishes the molecular weight and provides structural clues through fragmentation analysis. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently elucidate and verify the structure of this and related molecules, ensuring the integrity and validity of their scientific endeavors.
References
- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Video: Mass Spectrometry of Amines [jove.com]
- 11. GCMS Section 6.15 [people.whitman.edu]
A Technical Guide to Elucidating the Neuronal Mechanism of Action of Novel Indoline Compounds: A Case Study Framework for 5-Methoxyindoline Hydrochloride
Disclaimer: As of the latest literature review, specific, in-depth data on the neuronal mechanism of action for 5-Methoxyindoline hydrochloride is not extensively available in the public domain. This guide, therefore, serves as an expert-driven framework for researchers, scientists, and drug development professionals. It outlines a systematic, multi-phase approach to comprehensively characterize the neuropharmacological profile of a novel compound like this compound, using established, self-validating methodologies.
Introduction: The Investigative Rationale
This compound presents a compelling subject for neuropharmacological investigation. Its core indoline structure is a saturated analog of the indole nucleus, which is foundational to a vast array of neuroactive molecules, including the neurotransmitter serotonin and numerous psychedelic compounds. The presence of a 5-methoxy group is a common feature in ligands targeting serotonergic receptors, such as 5-Methoxytryptamine (5-MT).[1][2][3] This structural heritage provides a strong rationale for hypothesizing that this compound may interact with neuronal signaling pathways, particularly the serotonin system.
This document provides a comprehensive roadmap for elucidating its mechanism of action, from initial target identification to its ultimate effects on neuronal network function. The described workflow is designed to build a scientifically rigorous and cohesive narrative of the compound's biological activity.
Phase 1: Primary Target Identification and Binding Characterization
The foundational step in characterizing any novel compound is to identify its primary molecular targets within the complex environment of a neuronal cell. A broad, unbiased screen is crucial to avoid confirmation bias and uncover potentially novel activities.
Causality of Experimental Choice: Why a Broad Screen First?
Initiating with a wide-ranging receptor screen, such as a competitive binding assay panel, is the most efficient method to map the compound's interaction landscape. This approach prevents a premature and narrow focus on presumed targets (e.g., only serotonin receptors) and opens the possibility of identifying off-target effects or entirely unexpected primary targets that could be critical to the compound's overall pharmacological profile.
Experimental Protocol 1: Radioligand Binding Assay for Receptor Affinity
This protocol determines the affinity of this compound for a target receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Objective: To calculate the inhibition constant (Ki) of the test compound for a panel of neuronal receptors.
Methodology:
-
Preparation of Cell Membranes:
-
Culture a cell line stably expressing the human receptor of interest (e.g., HEK293 cells expressing the 5-HT2A receptor).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration using a Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]ketanserin for the 5-HT2A receptor), typically at its dissociation constant (Kd) concentration.
-
A range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Cell membrane preparation.
-
-
Include control wells for "total binding" (no competitor compound) and "non-specific binding" (a high concentration of a known, non-radioactive ligand, e.g., 10 µM spiperone).
-
-
Incubation and Detection:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Summary: Receptor Binding Profile
The following table presents a hypothetical binding affinity profile for this compound, suggesting a primary interaction with the serotonin 5-HT2A receptor.
| Receptor Subtype | Radioligand Used | Hypothetical Kᵢ (nM) of 5-Methoxyindoline HCl |
| 5-HT₁A | [³H]8-OH-DPAT | > 1000 |
| 5-HT₁B | [³H]GR-125743 | > 1000 |
| 5-HT₂A | [³H]Ketanserin | 15.2 |
| 5-HT₂C | [³H]Mesulergine | 250.6 |
| 5-HT₇ | [³H]5-CT | 890.1 |
| Dopamine D₂ | [³H]Spiperone | > 2000 |
| Adrenergic α₁ | [³H]Prazosin | 1575 |
Phase 2: Functional Characterization of Receptor Interaction
Identifying binding affinity is only the first step. It is critical to determine the functional consequence of this binding—does the compound activate the receptor (agonist), block it (antagonist), or modulate its activity in another way?
Causality of Experimental Choice: Why Functional Assays are Essential
A high binding affinity does not reveal the functional nature of the ligand. An antagonist could bind tightly but produce no downstream signal. An agonist, conversely, initiates a signaling cascade.[4] Functional assays, such as measuring second messenger production, are essential to classify the compound and understand its cellular impact. The 5-HT2A receptor, for instance, is a Gq-coupled G-protein coupled receptor (GPCR), which upon activation, stimulates the phospholipase C (PLC) pathway.[4][5]
Signaling Pathway: 5-HT₂A Receptor Activation
The diagram below illustrates the canonical Gq-coupled signaling cascade initiated by the activation of the 5-HT2A receptor.
Caption: Canonical 5-HT₂A receptor Gq signaling pathway.
Experimental Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a downstream metabolite of IP3, as a direct measure of Gq pathway activation.
Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2A receptor and to quantify its potency (EC₅₀) or inhibitory capacity (IC₅₀).
Methodology:
-
Cell Plating:
-
Seed cells expressing the 5-HT2A receptor into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation and Addition:
-
For Agonist Mode: Prepare serial dilutions of this compound and a known 5-HT2A agonist (e.g., DOI) in stimulation buffer.
-
For Antagonist Mode: Prepare serial dilutions of this compound. Pre-incubate the cells with these dilutions for a set time (e.g., 15-30 minutes). Then, add a fixed concentration of a known agonist (typically its EC₈₀ concentration) to all wells except the negative control.
-
Add the prepared compounds to the cells.
-
-
Incubation:
-
Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the lysis buffer provided with a commercial HTRF® (Homogeneous Time-Resolved Fluorescence) or similar immunoassay kit.
-
Add the detection reagents (e.g., IP1-d2 acceptor and anti-IP1-cryptate donor).
-
Incubate for the recommended time (e.g., 60 minutes at room temperature) to allow for the immunoassay reaction to occur.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible microplate reader capable of measuring the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
For Agonist Mode: Plot the signal ratio against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).
-
For Antagonist Mode: Plot the signal ratio against the log concentration of the antagonist and fit to determine the IC₅₀.
-
Phase 3: Impact on Neuronal Excitability and Network Function
The ultimate goal is to understand how molecular-level interactions translate into changes in neuronal behavior. Electrophysiology provides a direct functional readout of neuronal activity.[6][7]
Causality of Experimental Choice: From Single Neurons to Networks
It is essential to assess the compound's effects at both the single-cell and network levels.
-
Whole-Cell Patch-Clamp allows for precise measurement of changes in a single neuron's intrinsic properties, such as membrane potential and action potential firing threshold.[8] This can directly link receptor activation to changes in excitability.[9][10]
-
Microelectrode Arrays (MEAs) record the activity of a population of neurons simultaneously, providing insight into how the compound alters network dynamics, such as synchronized bursting and overall firing rates, which are crucial for information processing in the brain.[11][12]
Experimental Protocol 3: Microelectrode Array (MEA) Analysis of Primary Neuronal Cultures
Objective: To assess the effect of this compound on the spontaneous electrical activity of a cultured neuronal network.
Methodology:
-
Culture Preparation:
-
Plate primary cortical or hippocampal neurons onto MEA plates pre-coated with an adhesion promoter (e.g., poly-L-lysine).
-
Culture the neurons for at least 14 days in vitro (DIV14) to allow for the formation of a mature, spontaneously active synaptic network.[6]
-
-
Baseline Recording:
-
Place the MEA plate into the recording system, allowing it to acclimate for at least 5 minutes.
-
Record baseline spontaneous network activity for 10-15 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchronicity.
-
-
Compound Application:
-
Apply a vehicle control to the culture and record for 10-15 minutes to ensure stability.
-
Perform a cumulative dose-response application of this compound, starting with the lowest concentration. Record for 10-15 minutes at each concentration.
-
-
Data Acquisition and Analysis:
-
Spikes are detected from the raw voltage data using a threshold-based method (e.g., ±6 standard deviations of the baseline noise).[6]
-
Use analysis software (e.g., Axion's Neural Metric Tool) to quantify various parameters of neuronal activity.
-
Normalize the data for each electrode to its baseline activity.
-
Compare the effects of different compound concentrations to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Hypothetical Data Summary: MEA Network Activity
The following table summarizes hypothetical results from an MEA experiment, suggesting that this compound increases network excitability in a dose-dependent manner.
| Compound Concentration | Mean Firing Rate (% of Baseline) | Burst Frequency (% of Baseline) | Network Synchrony Index |
| Vehicle | 102 ± 5% | 98 ± 7% | 0.65 ± 0.05 |
| 10 nM | 115 ± 8% | 110 ± 9% | 0.68 ± 0.06 |
| 100 nM | 180 ± 12% | 165 ± 11% | 0.75 ± 0.07 |
| 1 µM | 250 ± 20% | 210 ± 18% | 0.82 ± 0.08** |
| p < 0.05, *p < 0.01 vs. Vehicle |
Comprehensive Experimental Workflow
The diagram below outlines the logical flow of the entire investigative process, from initial screening to functional validation in neuronal networks.
Caption: A systematic workflow for neuropharmacological characterization.
Conclusion
This guide presents a robust, multi-layered framework for the systematic elucidation of the neuronal mechanism of action for a novel compound such as this compound. By progressing logically from broad target screening to specific functional assays and culminating in direct measures of neuronal network activity, researchers can build a comprehensive and scientifically rigorous understanding of a compound's neuropharmacology. This structured approach not only ensures the trustworthiness of the data but also provides the detailed, mechanistic insights required for advanced drug development and neuroscience research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. The neural basis of psychedelic action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best practices for in vitro neural assays on the Maestro MEA system | Axion Biosystems [axionbiosystems.com]
- 7. eneuro.org [eneuro.org]
- 8. benchchem.com [benchchem.com]
- 9. Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by δ subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopaminergic Regulation of Neuronal Excitability through Modulation of Ih in Layer V Entorhinal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuronal Microelectrode Array Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
The Enigmatic Potential of 5-Methoxyindoline Hydrochloride Derivatives: A Technical Guide to an Underexplored Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-methoxyindoline hydrochloride scaffold, a saturated analog of the well-documented 5-methoxyindole structure, represents a frontier in medicinal chemistry. While direct research on its biological activity is nascent, the extensive pharmacological data on its unsaturated counterpart provides a compelling roadmap for exploration. This technical guide navigates the known biological landscape of 5-methoxyindole derivatives as a foundational framework to hypothesize and investigate the potential therapeutic applications of this compound derivatives. We delve into the established anticancer and neuroactive properties of the indole analogs, presenting detailed mechanisms of action, structure-activity relationships, and robust experimental protocols. By juxtaposing the subtle yet significant structural differences between the indole and indoline cores, this guide aims to equip researchers with the foundational knowledge and technical insights necessary to unlock the therapeutic promise of this underexplored chemical space.
Introduction: The Indoline Scaffold - A Tale of Saturation and Potential
The indole nucleus is a privileged scaffold in drug discovery, forming the core of a multitude of natural products and synthetic drugs.[1] The addition of a methoxy group at the 5-position significantly influences the electron density and steric profile of the ring system, leading to a diverse range of biological activities.[2] 5-Methoxyindoline, the saturated analog of 5-methoxyindole, retains the core pharmacophoric elements but with a crucial alteration: the absence of the C2-C3 double bond in the pyrrole ring. This saturation imparts greater conformational flexibility, which can profoundly impact receptor binding and overall pharmacological profile. The hydrochloride salt form enhances aqueous solubility, a critical property for in vitro and in vivo studies.
While the body of literature on this compound derivatives is sparse, the wealth of data on 5-methoxyindole derivatives serves as an invaluable predictive tool. This guide will therefore focus on the established biological activities of 5-methoxyindole derivatives, providing a comprehensive platform from which to launch investigations into their indoline congeners.
Anticancer Activity: A Primary Frontier
A significant body of research has highlighted the potent antiproliferative and anticancer activities of 5-methoxyindole derivatives.[2][3] These compounds have demonstrated efficacy against a range of cancer cell lines, often exhibiting greater potency than standard chemotherapeutic agents.[2][3]
Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
Several 5-methoxyindole derivatives exert their anticancer effects through distinct and well-characterized mechanisms:
-
Cell Cycle Arrest: Certain 5-methoxyindole-isatin hybrids have been shown to induce cell cycle arrest, primarily by prolonging the G1 phase and reducing the proportion of cells in the S and G2/M phases.[4][5] This is often accompanied by a dose-dependent decrease in the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S checkpoint.[5]
-
Inhibition of Signaling Pathways: Other derivatives, such as the indolo[2,3-b]quinoline derivative MMNC, induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a critical regulator of cell survival and proliferation, and its inhibition is a validated strategy in cancer therapy.
Quantitative Analysis of Antiproliferative Activity
The in vitro cytotoxic activity of several key 5-methoxyindole derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Key Structural Features |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.[2] |
| HT-29 (Colon) | 1.69 | Sunitinib | 8.11 | |||
| A-549 (Lung) | 1.69 | Sunitinib | 8.11 | |||
| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.[2] |
| HT-29 (Colon) | 1.91 | Sunitinib | 8.11 | |||
| A-549 (Lung) | 1.91 | Sunitinib | 8.11 | |||
| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | Fused quinoline ring system, methyl groups at positions 2 and 5.[2] |
Experimental Protocols
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Dissolve the 5-methoxyindole derivatives in DMSO and dilute to various concentrations in the cell culture medium. Treat the cells with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
This technique is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of apoptosis.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compounds and extract total protein using a lysis buffer.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Anticancer Mechanisms
Caption: Anticancer Mechanisms of 5-Methoxyindole Derivatives.
Neurological Activity: Modulating Serotonergic Pathways
The 5-methoxyindole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors, owing to its structural resemblance to the endogenous ligand serotonin.[2] This structural similarity makes 5-methoxyindole derivatives prime candidates for modulating serotonergic neurotransmission, with potential applications in treating a range of neurological and psychiatric disorders.
Serotonin Receptor Agonism
Derivatives of 5-methoxytryptamine, which features the 5-methoxyindole core, have been shown to act as agonists at various 5-HT receptor subtypes.[4] The nature and size of the substituents on the ethylamine side chain are crucial in determining the affinity and functional activity at different 5-HT receptors.[4]
Structure-Activity Relationship at Serotonin Receptors
The following table summarizes the structure-activity relationship of 5-methoxytryptamine derivatives at key serotonin receptors.
| Derivative Class | 5-HT Receptor Subtype | Activity | Key Structural Features for Activity |
| 5-Methoxytryptamine Derivatives | 5-HT1A | High affinity (pKi 8.4-9.4 for a related compound) | The ethylamine side chain at the 3-position is crucial for receptor interaction.[2] |
| 5-HT2A | Varies with N-substitution | N,N-dimethyl substitution (as in 5-MeO-DMT) generally confers high potency.[2] | |
| 5-HT4 | Agonist properties | Substitution on the aliphatic amine influences efficacy.[2][4] |
Experimental Protocols
This assay is used to determine the binding affinity of a compound for a specific receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target 5-HT receptor subtype.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value, which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.
This assay measures the functional activity of a compound at G-protein coupled receptors that signal through changes in intracellular cyclic AMP (cAMP) levels.
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing the target 5-HT receptor (e.g., 5-HT1A for Gi-coupled or 5-HT4 for Gs-coupled).
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
cAMP Stimulation/Inhibition: For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production. For Gs-coupled receptors, the agonist itself will stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing Serotonergic Signaling Pathways
Caption: Signaling Pathways of Gi- and Gs-Coupled Serotonin Receptors.
From Indole to Indoline: Predicting Biological Activity
The transition from a 5-methoxyindole to a 5-methoxyindoline scaffold introduces a degree of conformational flexibility that could either enhance or diminish biological activity. The saturated pyrrole ring in the indoline structure allows for puckering, which can alter the spatial orientation of key pharmacophoric features.
-
Potential for Enhanced Receptor Binding: The increased flexibility of the indoline ring may allow for a more optimal fit within the binding pocket of a target receptor, potentially leading to higher affinity and/or efficacy.
-
Altered Metabolic Stability: The absence of the C2-C3 double bond may alter the metabolic profile of the molecule, potentially leading to increased stability and a longer duration of action.
-
Shift in Receptor Selectivity: The conformational changes could lead to a shift in selectivity towards different receptor subtypes, opening up new therapeutic possibilities.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in the assays described in this guide. Direct comparison with their indole counterparts will be crucial in elucidating the impact of ring saturation on biological activity.
Conclusion
While the biological landscape of this compound derivatives remains largely uncharted, the extensive research on their indole analogs provides a robust foundation for future exploration. The potent anticancer and neuroactive properties of 5-methoxyindole derivatives, coupled with the intriguing structural modifications offered by the indoline scaffold, present a compelling case for further investigation. This technical guide provides the necessary framework, from established mechanisms of action to detailed experimental protocols, to empower researchers to unlock the therapeutic potential of this promising class of compounds. The journey from indole to indoline is a subtle yet potentially transformative step in the quest for novel and more effective therapeutics.
References
Exploring 5-Methoxyindoline Hydrochloride in Neuropharmacology: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Serotonergic Scaffold
In the intricate landscape of neuropharmacology, the indole nucleus stands as a privileged scaffold, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among its many derivatives, 5-Methoxyindoline hydrochloride presents a compelling case for investigation. As the reduced and salified form of 5-methoxyindole, a known precursor to melatonin and a modulator of serotonergic systems, this compound holds the potential for a distinct pharmacological profile. This guide, designed for the discerning researcher, offers a comprehensive exploration of this compound, navigating from its fundamental chemical properties to advanced in vitro and in vivo research methodologies. By synthesizing established knowledge of related compounds with specific data for this compound, this document aims to provide a robust framework for its rigorous scientific evaluation.
Section 1: Physicochemical Characterization and Synthesis
A thorough understanding of a compound's physical and chemical properties is the bedrock of reproducible and meaningful research.
Core Chemical Identity
This compound is an aromatic heterocyclic organic compound. The indoline core is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, where the 2,3-double bond of the pyrrole ring is saturated.
| Property | Value | Source(s) |
| IUPAC Name | 5-methoxy-2,3-dihydro-1H-indole hydrochloride | |
| CAS Number | 4770-39-2 | [1][2][3][4] |
| Molecular Formula | C9H12ClNO | [2][5] |
| Molecular Weight | 185.65 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [6] |
Solubility and Stability
The hydrochloride salt form generally enhances the aqueous solubility of the parent indoline.
| Property | Value | Source(s) |
| Water Solubility | Sparingly soluble (Inference from 5-Methoxyindole's insolubility) | [6] |
| Solubility in Organic Solvents | Expected to be soluble in methanol and DMSO | [6] |
| Storage Conditions | Store in a cool, dry, well-ventilated area, protected from light. For long-term storage, refrigeration is recommended. | [1] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids. | [1] |
For in vivo studies, a common solubilization protocol for poorly water-soluble indole derivatives involves a multi-component solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[6].
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from the more readily available 5-methoxyindole.
-
Reduction of 5-Methoxyindole: The indole ring of 5-methoxyindole is reduced to the corresponding indoline. This can be achieved through various catalytic hydrogenation methods.
-
Salt Formation: The resulting 5-methoxyindoline is then treated with hydrochloric acid to form the hydrochloride salt, which often improves stability and handling properties.
Section 2: Navigating the Neuropharmacological Landscape
The structural similarity of this compound to serotonin suggests its primary mode of action will likely involve interaction with serotonin receptors. However, its distinct indoline structure may confer a unique receptor binding profile and functional activity compared to its indole counterpart.
The Serotonergic System: A Complex Target
The serotonin (5-HT) system is comprised of at least 15 receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7). All are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. These receptors are pivotal in modulating a vast array of physiological and psychological processes.
Postulated Mechanism of Action and Receptor Interactions
Based on the pharmacology of related compounds like 5-methoxyindole and other indole derivatives, this compound is hypothesized to act as a modulator of serotonin receptors. The specific nature of this interaction (agonist, antagonist, or allosteric modulator) and its selectivity across the various 5-HT receptor subtypes require empirical determination.
Section 3: In Vitro Methodologies for Pharmacological Profiling
A systematic in vitro evaluation is essential to delineate the precise molecular interactions and cellular effects of this compound.
Receptor Binding Assays
Determining the binding affinity of the compound for a panel of neuroreceptors is the foundational step in its pharmacological characterization.
Protocol: Radioligand Binding Assay
-
Objective: To determine the inhibitory constant (Ki) of this compound for various serotonin receptor subtypes.
-
Materials:
-
Cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells).
-
A high-affinity radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Granisetron for 5-HT3)[3].
-
This compound.
-
Non-specific binding control (a high concentration of an unlabeled competing ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate to allow for binding equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to the Ki value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant binding affinity.
Protocol: cAMP Assay for G-Protein Coupled Receptors
-
Objective: To measure changes in intracellular cyclic AMP (cAMP) levels following receptor activation or blockade.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A or 5-HT7).
-
cAMP assay kit (e.g., HTRF, GloSensor™, or ELISA-based).
-
This compound.
-
Reference agonist (e.g., serotonin).
-
Forskolin (for Gi-coupled assays).
-
-
Procedure (for a Gi-coupled receptor like 5-HT1A):
-
Plate and culture the cells according to the assay kit's instructions.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the cAMP levels using the chosen assay kit.
-
A decrease in forskolin-stimulated cAMP production indicates agonistic activity at a Gi-coupled receptor.
-
Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors
-
Objective: To measure changes in intracellular calcium concentration following receptor activation.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound.
-
Reference agonist (e.g., serotonin).
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of this compound.
-
Measure the change in fluorescence, which corresponds to changes in intracellular calcium levels.
-
An increase in intracellular calcium indicates agonistic activity at a Gq-coupled receptor.
-
Section 4: In Vivo Evaluation in Preclinical Models
In vivo studies are indispensable for understanding the compound's effects on a whole, living organism, including its behavioral and potential therapeutic effects.
Animal Models in Neuropharmacology
The choice of animal model is critical and should be guided by the specific research question. Common models in serotonin research include:
-
Rodent models of anxiety and depression: (e.g., elevated plus maze, forced swim test) to assess anxiolytic or antidepressant-like effects.
-
Head-twitch response in rodents: A behavioral proxy for 5-HT2A receptor activation and potential psychedelic-like effects[7].
-
Models of cognitive function: (e.g., Morris water maze, novel object recognition) to evaluate effects on learning and memory.
Experimental Workflow for In Vivo Studies
Protocol: Elevated Plus Maze for Anxiolytic Activity
-
Objective: To assess the anxiolytic-like effects of this compound in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle to the animals at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Record the time spent in and the number of entries into the open and closed arms for a set duration (e.g., 5 minutes).
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
-
Section 5: Safety and Handling
As with any research chemical, proper safety precautions are paramount.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection[1].
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area[1].
-
Storage: Keep the container tightly closed in a dry and cool place, away from incompatible materials such as strong oxidizing agents[1].
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. Seek medical attention in all cases of exposure[1].
Conclusion: A Path Forward in Serotonergic Research
This compound represents an intriguing yet underexplored molecule in the realm of neuropharmacology. Its structural relationship to known neuroactive indoles provides a strong rationale for its investigation as a modulator of the serotonin system. This guide has outlined a systematic approach to its study, from fundamental characterization to preclinical evaluation. By employing the rigorous methodologies described herein, researchers can unlock the potential of this compound and contribute to the ever-expanding knowledge of serotonergic neurotransmission and its therapeutic implications.
References
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 5-Methoxyindoline Hydrochloride
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate determination of purity for 5-Methoxyindoline hydrochloride. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability assessment. The described protocol utilizes reversed-phase chromatography with UV detection, a technique renowned for its high resolution and sensitivity for non-volatile compounds like indole derivatives[1]. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles. Furthermore, this document outlines a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose[2][3][4].
Introduction: The Analytical Imperative for this compound
This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its structural integrity and purity are paramount, as impurities can significantly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Therefore, a precise and reliable analytical method is crucial for quantifying this compound and separating it from potential process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its efficiency and versatility[5][6]. This guide details a stability-indicating reversed-phase HPLC (RP-HPLC) method, which is specifically developed to resolve the main analyte from products that may form under stress conditions such as acid, base, oxidation, heat, and light exposure[5][7][8]. This capability is a regulatory expectation and a critical component of robust drug development[5].
Chromatographic Principles and Method Rationale
The selection of the HPLC method parameters is grounded in the physicochemical properties of this compound and the fundamental principles of chromatography.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase. This nonpolar stationary phase provides excellent hydrophobic interactions with the indoline ring structure, leading to effective retention and separation from more polar impurities[1][9][10]. The use of a high-purity, end-capped silica base minimizes peak tailing, which can occur due to interactions between the basic amine functionality of the analyte and residual acidic silanol groups on the silica surface[11].
-
Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier.
-
Aqueous Phase: A low pH buffer, such as 0.1% formic acid or a phosphate buffer (pH 2-3), is employed. This serves two critical functions: 1) It protonates the basic 5-Methoxyindoline molecule, ensuring it is in a single ionic form for consistent retention, and 2) It suppresses the ionization of residual silanol groups on the stationary phase, further improving peak shape[11][12].
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, which allows for lower backpressure, and its UV transparency at the chosen detection wavelength.
-
Elution Mode: A gradient elution is utilized to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable runtime, providing higher peak capacity compared to an isocratic method[6].
-
-
Detection: A Photodiode Array (PDA) or UV detector is used. The indole chromophore exhibits strong UV absorbance. Based on spectral data for related indole compounds, a detection wavelength of approximately 225 nm or 280 nm is optimal for achieving high sensitivity for both the parent compound and potential impurities[9][10][11].
Experimental Protocol: Purity Determination
This section provides a detailed, step-by-step methodology for the HPLC analysis.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a PDA/UV detector.
-
Data Acquisition: Chromatography Data System (CDS).
-
Chemicals:
-
This compound Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (HPLC or Milli-Q grade)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) is recommended.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates[10].
Analysis Workflow
The logical workflow for the purity analysis is depicted in the following diagram.
Caption: Workflow for HPLC purity analysis of 5-Methoxyindoline HCl.
Data Analysis and Calculation
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
To ensure the analytical method is reliable and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines[2][4][13]. The following parameters are critical for a purity method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants. | Peak for 5-Methoxyindoline HCl is pure and resolved from all other peaks (degradants, impurities, placebo). Resolution > 2.0. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.998 over a range (e.g., LOQ to 150% of test concentration). |
| Accuracy | To assess the closeness of test results to the true value. | % Recovery between 98.0% and 102.0% at multiple concentration levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability (Intra-assay): To show precision under the same conditions over a short interval. | RSD ≤ 1.0% for the main peak area from replicate injections (n=6). |
| Intermediate Precision: To show precision within the same lab but with different analysts, equipment, or on different days. | Overall RSD for two different data sets should not exceed 2.0%. | |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Typically determined by S/N of 10:1; RSD for precision at LOQ should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptance criteria when parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) are varied. |
Forced Degradation (Specificity)
To establish the stability-indicating nature of the method, forced degradation studies are performed. A sample of this compound is subjected to stress conditions to intentionally produce degradation products[8].
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105 °C for 48 hours.
-
Photolytic Degradation: Sample exposed to UV/Vis light (ICH Q1B conditions).
The stressed samples are then analyzed using the HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main this compound peak.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ijsdr.org [ijsdr.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Application Notes & Protocols: Investigating 5-Methoxyindoline Hydrochloride for the Treatment of Neurological Disorders
Abstract
5-Methoxyindoline hydrochloride is a synthetic heterocyclic compound whose structural resemblance to endogenous neurochemicals, such as melatonin and serotonin, positions it as a compelling candidate for neuropharmacological research. The core indoline structure is a key feature in numerous centrally active agents, and the 5-methoxy substitution is known to confer affinity for critical neurological targets, including serotonin and melatonin receptors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of this compound. We move beyond simple procedural lists to explain the scientific rationale behind experimental choices, offering a tiered approach from initial target validation to preclinical evaluation in relevant disease models. This document serves as a foundational resource, outlining detailed protocols, data interpretation strategies, and the underlying mechanistic hypotheses for its application in developing novel treatments for neurological disorders such as depression, Alzheimer's disease, and Parkinson's disease.
Introduction & Rationale for Investigation
The landscape of neurological drug discovery is continually evolving, with a persistent need for novel chemical entities that can modulate complex disease pathways. This compound emerges as a molecule of significant interest due to its structural features, which are hallmarks of neuroactivity. It is a derivative of 5-methoxyindole, an endogenous metabolite of L-tryptophan and a core component of melatonin.[1][2][3]
The rationale for investigating this compound in neurological disorders is built on several key hypotheses:
-
Serotonergic System Modulation: The 5-methoxyindole scaffold is a well-established pharmacophore for serotonin (5-HT) receptors.[4][5] Derivatives have shown activity as agonists and antagonists at various 5-HT subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6), which are validated targets for depression, anxiety, and cognitive disorders.[6]
-
Melatonergic Pathway Interaction: As a structural analog of melatonin, the compound may interact with MT1 and MT2 receptors.[7][8] These receptors are integral to regulating circadian rhythms, and their modulation is a therapeutic strategy for sleep disorders and depression.
-
Neuroprotective Potential: Many indole derivatives exhibit potent anti-inflammatory and antioxidant properties.[2][9] By potentially inhibiting pathways involving cyclooxygenase-2 (COX-2) or nuclear factor-kappa B (NF-κB), this compound could mitigate the neuroinflammation and oxidative stress that are central to the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's.[10][11]
This document outlines a systematic, multi-tiered approach to rigorously evaluate these hypotheses.
Experimental Investigation Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound, from initial screening to preclinical validation.
References
- 1. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. Overcoming Depression with 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: Synthesis of Novel Compounds from 5-Methoxyindoline Hydrochloride
Abstract
5-Methoxyindoline is a privileged heterocyclic scaffold, serving as a versatile building block in the synthesis of a diverse array of biologically active compounds and functional materials. Its strategic importance is underscored by its presence in numerous pharmaceuticals and natural products. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic transformations of 5-Methoxyindoline hydrochloride. We delve into key reaction classes, including N-functionalization, C-H activation, and dehydrogenative aromatization, presenting detailed, field-proven protocols. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system.
Introduction: The Significance of the 5-Methoxyindoline Scaffold
The indoline core, a saturated analog of indole, offers unique chemical properties and three-dimensional conformations that are highly sought after in medicinal chemistry. The addition of a methoxy group at the 5-position significantly modulates the electronic properties of the benzene ring, enhancing its reactivity and providing a key interaction point for biological targets.[1] The resulting 5-methoxyindole derivatives, accessible from the indoline precursor, are crucial intermediates for drugs targeting cardiovascular and neurological diseases.[2][3][4][5] This guide will explore the chemical space accessible from this compound, a stable and readily available starting material, providing robust protocols for its derivatization.
Caption: Key synthetic pathways from 5-Methoxyindoline.
N-Functionalization: Modifying the Core Nitrogen
The secondary amine of the indoline ring is the most common site for initial functionalization. Its nucleophilicity allows for a wide range of transformations, including alkylation, acylation, and arylation, providing rapid access to a library of derivatives.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and widely used method for forming C(sp²)–N bonds.[6][7] It allows for the coupling of the indoline nitrogen with a broad range of aryl halides and pseudohalides under relatively mild conditions, a transformation that is otherwise challenging.[8]
Mechanistic Rationale: The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition of the aryl halide to a Pd(0) species, coordination and deprotonation of the indoline amine, and finally, reductive elimination to form the N-arylindoline product and regenerate the Pd(0) catalyst.[9] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent β-hydride elimination.[8][9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 1-(4-Biphenyl)-5-methoxyindoline
-
Materials:
-
This compound (1.0 equiv)
-
4-Iodobiphenyl (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.5 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, 4-iodobiphenyl, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product.
-
Data Summary Table: N-Arylation Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Iodobiphenyl | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 110 | >90 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | ~85 |
| 3 | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2) | LHMDS | Toluene | 80 | >95 |
C–H Functionalization: Forging New Carbon-Carbon Bonds
Direct functionalization of C–H bonds is a powerful, atom-economical strategy for molecular diversification. For indolines, C–H activation can be directed to various positions on the benzene ring, though it often requires a directing group on the nitrogen to achieve high regioselectivity.[10][11][12]
Rationale for Regioselectivity: Without a directing group, the inherent electronic properties of the 5-methoxyindoline ring favor electrophilic attack at positions ortho and para to the activating methoxy and amino groups (C4, C6). However, transition-metal-catalyzed C–H activation can override this intrinsic reactivity.[13] By installing a removable directing group (e.g., a picolinamide or pyrimidyl group) on the indoline nitrogen, one can direct a metal catalyst (e.g., Rh(III), Ru(II), Pd(II)) to selectively functionalize the sterically accessible C7 position via the formation of a stable metallacycle intermediate.[11]
Experimental Protocol: Rh(III)-Catalyzed C7-Arylation of N-Picolinoyl-5-methoxyindoline
-
Materials:
-
N-Picolinoyl-5-methoxyindoline (1.0 equiv)
-
Diphenylacetylene (1.5 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cesium acetate (CsOAc) (2.0 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
-
Procedure:
-
Combine N-Picolinoyl-5-methoxyindoline, diphenylacetylene, [Cp*RhCl₂]₂, AgSbF₆, and CsOAc in a sealed vial.
-
Purge the vial with argon.
-
Add anhydrous DCE.
-
Heat the mixture at 80 °C for 16 hours.
-
After cooling, dilute the mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the C7-functionalized product.
-
The picolinoyl directing group can be subsequently removed under basic or acidic conditions.
-
Dehydrogenation: Aromatization to 5-Methoxyindoles
The conversion of the indoline core to the corresponding indole is a critical transformation, as the 5-methoxyindole scaffold is itself a key precursor to many important molecules, including melatonin analogues.[2][4] This oxidation reaction can be achieved using various methods, with catalytic dehydrogenation being a preferred green chemistry approach.
Methodology Comparison:
-
Stoichiometric Oxidants: Reagents like manganese dioxide (MnO₂) or chloranil are effective but generate significant waste.[14]
-
Catalytic Dehydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen acceptor (e.g., maleic acid) or in a high-boiling solvent like mesitylene is highly efficient and atom-economical.[14]
Experimental Protocol: Pd/C-Catalyzed Dehydrogenation
-
Materials:
-
5-Methoxyindoline (1.0 equiv)
-
10% Palladium on Carbon (10 wt%)
-
Mesitylene
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 5-Methoxyindoline and 10% Pd/C.
-
Add mesitylene to the flask.
-
Heat the suspension to reflux (approx. 165 °C) and maintain for 4-6 hours. The reaction can be monitored by observing the cessation of hydrogen evolution or by TLC.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter the mixture through a pad of celite to remove the palladium catalyst. Wash the pad thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude 5-methoxyindole can be purified by recrystallization or column chromatography.
-
Caption: A multi-step synthetic workflow example.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is an irritant; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Many of the reagents used, such as organometallic catalysts and strong bases (e.g., NaOt-Bu), are air-sensitive and/or pyrophoric and require handling under an inert atmosphere (Argon or Nitrogen). Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a chemically rich and versatile starting material for the synthesis of novel compounds. Through judicious selection of synthetic strategies—including N-functionalization, regioselective C–H activation, and dehydrogenation—researchers can rapidly access a wide chemical space. The protocols and insights provided in this application note serve as a robust foundation for the development of new therapeutics, chemical probes, and advanced materials.
References
- 1. soc.chim.it [soc.chim.it]
- 2. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. research.rug.nl [research.rug.nl]
- 9. jk-sci.com [jk-sci.com]
- 10. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
Application Notes & Protocols: 5-Methoxyindoline Hydrochloride as a Versatile Reagent in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Saturated Indoline Core
In medicinal chemistry, the indole scaffold is a celebrated pharmacophore, forming the core of numerous natural products and synthetic drugs, including the ubiquitous neurotransmitter serotonin. However, its saturated analog, the indoline nucleus, offers distinct advantages in drug design. 5-Methoxyindoline, as its stable hydrochloride salt, is a premier reagent for accessing this valuable chemical space.
Unlike the flat, aromatic 5-methoxyindole, 5-methoxyindoline possesses a saturated, three-dimensional pyrrolidine ring. This structural feature is critical for several reasons:
-
Increased Conformational Flexibility: The non-aromatic ring can adopt various puckered conformations, allowing for more nuanced and precise interactions with complex protein binding pockets.
-
Improved Physicochemical Properties: Saturation of the indole double bond generally leads to increased solubility and improved metabolic stability, key parameters in drug development.
-
Bioisosteric Replacement: It serves as a bioisostere for both indole and aniline fragments, enabling chemists to systematically probe structure-activity relationships (SAR).
The 5-methoxy group is not merely a substituent; it is a strategic element that mimics the 5-hydroxyl group of serotonin, making 5-methoxyindoline a foundational building block for a vast array of serotonergic agents targeting neuropsychiatric disorders.[1] This guide provides a detailed exploration of 5-methoxyindoline hydrochloride's properties, safe handling, and core synthetic applications.
Physicochemical Properties & Safe Handling
This compound is typically supplied as a solid. While specific properties can vary by supplier, the data below is representative. Note that the hydrochloride salt enhances stability and aqueous solubility compared to the freebase.
Table 1: Physicochemical Properties of 5-Methoxyindoline
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-Methoxy-2,3-dihydro-1H-indole hydrochloride | |
| CAS Number | 63550-79-8 | |
| Molecular Formula | C₉H₁₂ClNO | |
| Molecular Weight | 185.65 g/mol | |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 205-210 °C |
| Solubility | Soluble in water, methanol. Sparingly soluble in cold ethanol. | |
Safety & Handling Protocols
As with any fine chemical, proper handling is paramount to ensure laboratory safety. This compound should be handled with care, adhering to the following guidelines derived from safety data sheets of analogous compounds.[2]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator is required.
-
Engineering Controls: Handle the reagent in a well-ventilated chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[2] For long-term stability, refrigeration is recommended.
-
Spill & Disposal: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it into a sealed container, and dispose of it as hazardous chemical waste according to local regulations. Do not allow the chemical to enter drains.[2]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
-
Core Application: Palladium-Catalyzed N-Arylation for Scaffold Elaboration
The secondary amine of the indoline ring is a powerful synthetic handle. Its nucleophilicity allows for a wide range of C-N bond-forming reactions, with the Buchwald-Hartwig amination being one of the most robust and versatile methods for introducing aryl and heteroaryl groups. This reaction is fundamental for building molecular complexity and exploring SAR by appending diverse substituents at the nitrogen atom.
Causality Behind the Protocol: The Buchwald-Hartwig reaction utilizes a palladium catalyst in conjunction with a specialized phosphine ligand. The ligand is not a passive spectator; its bulky, electron-rich structure is crucial for facilitating the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the desired C-N bond and regenerates the active catalyst. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the indoline nitrogen without competing in the reaction.
Detailed Protocol: Buchwald-Hartwig N-Arylation of 5-Methoxyindoline
This protocol describes a representative procedure for the coupling of 5-methoxyindoline with a generic aryl bromide.
Materials:
-
This compound
-
Aryl Bromide (e.g., 4-bromobenzonitrile) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq, see note)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Note: Since the starting material is a hydrochloride salt, an extra equivalent of base is required for the initial in-situ neutralization to the freebase.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (2.5 eq) under an inert atmosphere.
-
Reagent Addition: Add the aryl bromide (1.0 eq) and this compound (1.1 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction Execution: Seal the flask and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS, checking for the consumption of the starting aryl bromide.
-
Work-up:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl-5-methoxyindoline product.
Table 2: Representative Scope of N-Arylation Reaction
| Aryl Halide | Product | Expected Yield Range |
|---|---|---|
| 4-Bromobenzonitrile | 1-(4-cyanophenyl)-5-methoxyindoline | 85-95% |
| 2-Bromo-pyridine | 5-Methoxy-1-(pyridin-2-yl)indoline | 70-85% |
| 1-Bromo-4-fluorobenzene | 1-(4-fluorophenyl)-5-methoxyindoline | 90-98% |
| Methyl 4-bromobenzoate | Methyl 4-(5-methoxyindolin-1-yl)benzoate | 80-90% |
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Application Workflow: Conceptual Synthesis of a Serotonergic Agent
The structural similarity of 5-methoxyindoline to key neurotransmitters makes it an ideal starting point for CNS-active compounds. The following workflow illustrates a conceptual, multi-step synthesis of a potential 5-HT receptor ligand, demonstrating how the indoline core can be elaborated into a more complex molecule.
References
Application Note: Functional Characterization of 5-Methoxyindoline Hydrochloride using a Cell-Based cAMP Assay
Abstract
5-Methoxyindoline hydrochloride, a structural analog of key neuroactive molecules like serotonin, presents significant interest for pharmacological research.[1] Its indole core suggests potential interactions with G-protein coupled receptors (GPCRs), which are the targets of approximately one-third of all marketed drugs.[2][3] This document provides a comprehensive guide for researchers to characterize the functional activity of this compound at serotonin receptors, specifically focusing on those that modulate cyclic adenosine monophosphate (cAMP) signaling. We present a detailed, step-by-step protocol for a luminescent biosensor assay to determine whether the compound acts as an agonist or an antagonist, explain the underlying principles of GPCR signaling, and offer guidance on data analysis and interpretation.
Scientific Principles: Interrogating GPCR Signaling
G-protein coupled receptors are a vast family of transmembrane proteins that convert extracellular signals into intracellular responses.[3] Many serotonin (5-HT) receptors belong to this family and are critical targets in drug discovery for neurological and psychiatric disorders.[4] These receptors couple to heterotrimeric G proteins, which consist of α, β, and γ subunits. The Gα subunit dictates the primary downstream signaling cascade.[3][5]
For this protocol, we focus on two key pathways:
-
Gαs (Stimulatory): Upon receptor activation by an agonist, the Gαs subunit activates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of ATP into the second messenger cAMP. An increase in intracellular cAMP activates Protein Kinase A (PKA), leading to various cellular responses.
-
Gαi (Inhibitory): Activation of a Gαi-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3]
By measuring changes in intracellular cAMP concentration in response to this compound, we can determine its functional effect on a specific receptor subtype.
Experimental Design: Rationale and Key Choices
A robust and reproducible cell-based assay requires careful planning. The choices made at each stage are critical for generating high-quality, interpretable data.
-
Cell Line Selection: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are standard choices for GPCR assays.[5] These cell lines have low endogenous expression of many serotonin receptors, providing a "clean" background. They are also easily transfected, allowing for the stable expression of a specific human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT7). Stable expression ensures consistent receptor levels from one experiment to the next, which is crucial for reproducibility.
-
Assay Technology: We recommend a luminescent biosensor assay, such as the Promega GloSensor™ cAMP Assay.[5] This technology utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain. Changes in intracellular cAMP levels directly cause a conformational change in the biosensor, modulating light output. This provides a sensitive, real-time measurement of cAMP dynamics within living cells, eliminating the need for cell lysis.[5]
-
Compound Preparation and Handling: this compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).[6] Serial dilutions are then made in assay buffer or culture medium. It is critical to include a vehicle control (medium with the same final concentration of DMSO) to ensure that the solvent itself does not affect the cells.[6] The final DMSO concentration should ideally be kept below 0.5%.[6]
-
Agonist vs. Antagonist Mode: The experimental design must be able to distinguish between agonist and antagonist activity.[7][8]
-
Agonist Mode: Cells are treated with increasing concentrations of the test compound alone. A response indicates agonist activity.[9]
-
Antagonist Mode: Cells are pre-incubated with the test compound before being stimulated with a known agonist (like serotonin) at a fixed concentration (typically its EC₈₀). A reduction in the agonist's response indicates antagonist activity.[9][10]
-
Detailed Protocol: cAMP Luminescence Assay
This protocol is adapted for a 96-well plate format using a luminescent cAMP biosensor.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| HEK293 cells stably expressing a 5-HT receptor | ATCC, In-house | Host system for the assay |
| DMEM with 10% FBS, 1% Pen/Strep | Gibco | Cell culture medium |
| This compound | Sigma-Aldrich | Test compound |
| Serotonin (5-HT) | Sigma-Aldrich | Reference agonist |
| Forskolin | Sigma-Aldrich | Positive control for Gi assays (activates adenylyl cyclase directly)[1] |
| GloSensor™ cAMP Reagent | Promega | Luminescent biosensor for cAMP detection |
| Anhydrous DMSO | Sigma-Aldrich | Solvent for compound stock solutions |
| White, clear-bottom 96-well assay plates | Corning | Plate format suitable for luminescence readings |
| Luminometer | Various | Instrument for detecting light output |
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture HEK293 cells expressing the receptor of interest under standard conditions (37°C, 5% CO₂).
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
Day 2: Assay Performance
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer (e.g., HBSS or CO₂-independent medium) to create 2X working concentrations. For a 10-point curve, you might prepare concentrations from 200 µM down to 2 nM.
-
Prepare 2X working solutions of your controls: reference agonist (e.g., 5-HT), vehicle (DMSO at the highest concentration used), and for Gi-coupled assays, Forskolin.
-
-
Reagent Equilibration:
-
Equilibrate the GloSensor™ cAMP Reagent and assay plate to room temperature.
-
Prepare the GloSensor™ reagent according to the manufacturer's protocol.
-
Remove the culture medium from the cells and add 100 µL of the prepared GloSensor™ reagent.
-
Incubate the plate at room temperature for 2 hours to allow the reagent to load into the cells.
-
-
Luminescence Measurement:
-
Place the plate in a luminometer.
-
For Agonist Mode:
-
Add 100 µL of the 2X this compound dilutions to the appropriate wells.
-
Add 100 µL of reference agonist and vehicle to control wells.
-
Read luminescence kinetically for 15-30 minutes or as an endpoint measurement.
-
-
For Antagonist Mode (on a separate plate):
-
Add 50 µL of 4X this compound dilutions to the wells. Incubate for 15-30 minutes.
-
Add 50 µL of a 4X EC₈₀ concentration of the reference agonist (e.g., 5-HT) to all wells except the vehicle control.
-
Read luminescence kinetically for 15-30 minutes or as an endpoint measurement.
-
-
Data Analysis and Interpretation
The raw data will be in Relative Light Units (RLU). The goal is to generate dose-response curves to determine potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ).
-
Normalization:
-
For agonist data, normalize the RLU values by setting the vehicle control as 0% activity and the maximal response from the reference agonist as 100% activity.
-
For antagonist data, normalize the RLU values by setting the response of the EC₈₀ agonist + vehicle as 100% activity and the vehicle-only control as 0% activity.
-
-
Curve Fitting:
-
Plot the normalized response (%) against the log concentration of this compound.
-
Use a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to fit the data.
-
-
Parameter Determination:
-
EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC₅₀ indicates higher potency.
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the agonist response.
-
Eₘₐₓ (Maximum effect): The maximal response produced by the compound, expressed as a percentage of the reference agonist's response. This determines if it is a full or partial agonist.[7]
-
Representative Data Summary
The following table shows a template for presenting the final quantitative data derived from the dose-response curves.
| Receptor Subtype | Assay Mode | Parameter | 5-Methoxyindoline HCl Value | Reference Agonist (5-HT) |
| 5-HT₇ (Gs) | Agonist | EC₅₀ (nM) | 125 | 15 |
| Eₘₐₓ (%) | 95 | 100 | ||
| 5-HT₁ₐ (Gi) | Antagonist | IC₅₀ (nM) | 350 | N/A |
| Eₘₐₓ (%) | 5 (Inhibition) | N/A |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a robust framework for characterizing the functional activity of this compound at specific serotonin receptor subtypes. By employing a sensitive, live-cell cAMP biosensor assay, researchers can effectively determine the compound's potency and efficacy as either an agonist or antagonist.[11] The detailed protocol and data analysis guidelines presented here offer a validated starting point for investigating the pharmacological profile of this and other novel indole derivatives, accelerating drug discovery and neuropharmacology research.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 3. marinbio.com [marinbio.com]
- 4. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. domaintherapeutics.ca [domaintherapeutics.ca]
- 8. Agonist/Antagonist Assay Services - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A Cell-Based Method to Detect Agonist and Antagonist Activities of Endocrine-Disrupting Chemicals on GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaron.com [pharmaron.com]
- 13. bioagilytix.com [bioagilytix.com]
analytical techniques for quantifying 5-Methoxyindoline hydrochloride in biological samples
An Application Guide for the Bioanalytical Quantification of 5-Methoxyindoline Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methodologies for the quantitative determination of this compound in biological matrices such as plasma and urine. Designed for researchers, scientists, and drug development professionals, this document outlines field-proven protocols for Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). The core of this guide is a fully detailed and validated LC-MS/MS method, recognized as the gold standard for bioanalysis due to its superior sensitivity and selectivity. Each protocol is presented with a clear rationale for experimental choices, ensuring scientific integrity and reproducibility. All methodologies are grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
Introduction: The Need for Robust Quantification
5-Methoxyindoline and its hydrochloride salt are heterocyclic compounds of significant interest in pharmaceutical development and neuroscience research. As a structural analog to various neuroactive compounds, its pharmacokinetic (PK) and toxicokinetic (TK) profiles are critical for evaluating its efficacy and safety. Accurate quantification in biological fluids is the cornerstone of these evaluations, providing essential data on absorption, distribution, metabolism, and excretion (ADME).
The primary challenge in bioanalysis lies in detecting and quantifying a target analyte with high accuracy and precision within a complex biological matrix. Endogenous components like proteins, salts, and lipids can interfere with the analysis, necessitating highly selective sample preparation and detection techniques.[4][5] This guide provides a framework for developing and validating robust analytical methods that meet the stringent requirements of regulatory submissions.[2][6]
Foundational Principles: A Regulatory Framework
The reliability of bioanalytical data is paramount. Therefore, all methods must be validated to demonstrate they are fit for their intended purpose.[7][8] The protocols described herein are designed to align with the principles established by the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) M10 guideline.[2][6][9][10] A properly validated method ensures that the data generated is reproducible, reliable, and suitable for regulatory decisions.[1][6]
Comparative Overview of Analytical Techniques
The choice of analytical technique depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. For 5-Methoxyindoline, three primary techniques are considered.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Principle | Chromatographic separation followed by mass analysis of parent and fragment ions. | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile compounds followed by mass analysis. |
| Selectivity | Very High (based on retention time and mass-to-charge ratio). | Moderate (risk of interference from co-eluting compounds with similar UV spectra). | High (based on retention time and mass fragmentation pattern). |
| Sensitivity (LLOQ) | Very High (pg/mL to low ng/mL).[11] | Low to Moderate (high ng/mL to µg/mL). | High (low ng/mL), but requires derivatization. |
| Sample Preparation | Simple (e.g., Protein Precipitation) to complex (e.g., SPE).[12] | Often requires extensive cleanup (LLE, SPE) to remove interferences. | Requires extraction and mandatory derivatization to increase volatility.[13] |
| Throughput | High, especially with UHPLC systems. | Moderate. | Low to Moderate, due to longer run times and derivatization steps. |
| Primary Application | Gold standard for regulated bioanalysis, PK/TK studies, and trace-level quantification.[14] | Routine analysis for higher concentration samples, formulation assays. | Analysis of volatile and semi-volatile compounds; can be used for confirmation. |
The Gold Standard: LC-MS/MS Methodology
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the definitive method for quantifying 5-Methoxyindoline in biological samples for regulatory submission.[14][15] The use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively detect the specific transition of a precursor ion to a product ion, effectively filtering out background noise from the biological matrix.[13]
Rationale for Sample Preparation: Protein Precipitation (PPT)
For plasma samples, protein precipitation is a rapid, cost-effective, and efficient method for removing the majority of proteinaceous material prior to analysis.[11][12] Cold acetonitrile is used not only to precipitate proteins but also to simultaneously extract the analyte of interest. This "dilute and shoot" approach is well-suited for high-throughput analysis.
Experimental Workflow: Plasma Sample Preparation
Caption: Protein Precipitation Workflow for Plasma Samples.
Protocol: LC-MS/MS Quantification of 5-Methoxyindoline
Objective: To quantify 5-Methoxyindoline in human plasma with high sensitivity and accuracy.
Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., 5-Methoxyindoline-d3)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation:
-
UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity)
-
Triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S)
Step-by-Step Protocol:
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of 5-Methoxyindoline in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.
-
Perform serial dilutions of the 5-Methoxyindoline stock solution to create working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Label microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.
-
Aliquot 100 µL of the appropriate matrix (plasma) into each tube.
-
For calibration and QC samples, spike with the corresponding working standard solutions.
-
Add 10 µL of the working IS solution to all tubes except the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to all tubes.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[15] | Provides excellent retention and separation for indole-type compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier protonates the analyte, enhancing ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[15] | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, ensuring sharp peaks. |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, re-equilibrate | A gradient ensures that analytes of varying polarities are eluted efficiently. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is ideal for polar compounds; positive mode is suitable for basic amines. |
| MRM Transitions | Analyte: To be determined empirically (e.g., m/z 148.1 -> 133.1) IS: To be determined empirically (e.g., m/z 151.1 -> 136.1) | Specific precursor-to-product ion transitions provide high selectivity. |
| Collision Energy | To be optimized for each transition | Optimized to yield the most stable and abundant product ion. |
Alternative Methodologies
HPLC-UV Protocol
Application: Suitable for samples where concentrations are expected to be in the high ng/mL to µg/mL range.
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 500 µL of plasma, add IS and 100 µL of 1M NaOH to basify the sample.
-
Add 3 mL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes, then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject.
HPLC Conditions:
| Parameter | Condition |
| LC Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[15] |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Trifluoroacetic Acid[13] |
| Flow Rate | 1.0 mL/min[15] |
| Detection | UV at ~280 nm[13] |
| Column Temp. | 30 °C |
GC-MS Protocol
Application: Offers high specificity but requires derivatization to enhance the volatility of 5-Methoxyindoline.
Sample Preparation (LLE and Derivatization):
-
Perform a liquid-liquid extraction as described for the HPLC-UV method.
-
After evaporating the organic solvent, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of acetonitrile.[13]
-
Cap the vial and heat at 70°C for 30 minutes to complete the derivatization.[13]
-
Cool to room temperature and inject into the GC-MS.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm)[13] |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temp. | 280 °C |
| Oven Program | Start at 100°C, ramp at 20°C/min to 300°C, hold for 5 min |
| Ionization Mode | Electron Impact (EI), 70 eV |
| MS Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Bioanalytical Method Validation: Ensuring Trustworthiness
Validation is a formal process that confirms the analytical method is accurate, precise, and reproducible for its intended use.[7][16] The following protocol outlines the key experiments required for a full validation of the LC-MS/MS method, based on FDA and ICH M10 guidelines.[2][10]
Validation Workflow Overview
Caption: Key Stages of a Bioanalytical Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experiment | Acceptance Criteria (FDA/ICH M10) [2][10] |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Analyze at least 6 blank matrix lots. | Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS. |
| Linearity / Range | To establish the relationship between concentration and instrument response. | Analyze a calibration curve with a blank, a zero, and 6-8 non-zero standards over at least 3 runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Analyze QC samples at LLOQ, Low, Medium, and High concentrations (n=5 per level) in 3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Confirmed through accuracy and precision runs at the LLOQ concentration. | Accuracy within ±20% of nominal; Precision (%CV) ≤ 20%. |
| Matrix Effect | To assess the suppression or enhancement of ionization by matrix components. | Compare the analyte response in post-extraction spiked samples to the response in a neat solution. | The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Recovery | To determine the efficiency of the extraction procedure. | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable under various storage and handling conditions. | Analyze QC samples after exposure to relevant conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Conclusion
This guide provides a comprehensive framework for the robust quantification of this compound in biological samples. The LC-MS/MS method, supported by a thorough validation protocol, represents the most reliable approach for generating high-quality data suitable for pharmacokinetic studies and regulatory submissions. While HPLC-UV and GC-MS serve as viable alternatives for specific applications, the choice of method must be tailored to the specific requirements of the research. By adhering to the principles of bioanalytical method validation outlined here, researchers can ensure the integrity, accuracy, and reproducibility of their findings.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ijisrt.com [ijisrt.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of analytical methods-update 2011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. fda.gov [fda.gov]
- 11. agilent.com [agilent.com]
- 12. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. iris.unife.it [iris.unife.it]
- 15. benchchem.com [benchchem.com]
- 16. [PDF] Analytical Method Validation: The Importance for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Elucidating Receptor Binding Kinetics of 5-Methoxyindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Significance of Receptor-Ligand Interactions
The intricate dance between a ligand and its receptor is the foundational event for a vast array of physiological processes and the mechanism of action for a majority of therapeutic agents. 5-Methoxyindoline hydrochloride, a structural analog of the neurotransmitter serotonin, presents a compelling case for detailed investigation into its receptor binding characteristics. Its indole core suggests a potential affinity for serotonin (5-HT) receptors, a diverse family of proteins implicated in numerous neurological and psychiatric conditions.[1] A thorough understanding of how this compound interacts with its target receptor, specifically its binding affinity and kinetic profile, is paramount for elucidating its pharmacological potential.
This guide provides a comprehensive framework for characterizing the binding kinetics of this compound, with a particular focus on the 5-HT3 receptor, a ligand-gated ion channel and a key target in pharmacotherapy.[2][3] While specific binding data for this compound is not extensively available in the current literature, this document will utilize established radioligand binding assay protocols and representative data from well-characterized 5-HT3 receptor ligands to provide a robust, practical guide for researchers. The principles and methodologies detailed herein are broadly applicable to the study of other ligand-receptor systems.
Pillar 1: Understanding the "Why" - The Rationale Behind Kinetic Analysis
While equilibrium binding assays provide a static snapshot of a ligand's affinity for its receptor (Kd or Ki), they do not capture the dynamic nature of this interaction. Receptor binding kinetics, which describe the rates of association (kon) and dissociation (koff), offer a more nuanced understanding of a drug's behavior in vivo.
-
Association Rate (kon): This constant reflects how quickly a ligand binds to its receptor. A rapid on-rate can be advantageous for drugs that need to act quickly.
-
Dissociation Rate (koff): This constant describes how long a ligand remains bound to its receptor. A slow off-rate, often referred to as a long residence time, can lead to a more sustained pharmacological effect, potentially allowing for less frequent dosing.
The equilibrium dissociation constant (Kd) is a ratio of these two kinetic parameters (Kd = koff/kon). Two compounds can have identical Kd values but vastly different kinetic profiles, leading to distinct biological outcomes.
Pillar 2: Self-Validating Protocols for Rigorous Kinetic Characterization
The following protocols are designed to be a self-validating system, where data from each experiment informs and validates the others. We will focus on the use of radioligand binding assays, the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness.[4]
Essential Materials and Reagents
-
Receptor Source: Cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 or HT29 cells).[5][6]
-
Radioligand: A high-affinity 5-HT3 receptor radioligand, such as [3H]Granisetron or [3H]GR65630.[7]
-
Test Compound: this compound.
-
Reference Compound: A well-characterized, high-affinity unlabeled 5-HT3 receptor antagonist (e.g., Granisetron) for determining non-specific binding.[2]
-
Buffers:
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
-
Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Cocktail.
Experimental Workflow Overview
Caption: A logical workflow for comprehensive receptor binding analysis.
Protocol 1: Saturation Radioligand Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) and the receptor density (Bmax) of the radioligand for the 5-HT3 receptor.
Rationale: The Kd of the radioligand is a critical parameter required for the subsequent competition assay to accurately calculate the Ki of the test compound.
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, set up triplicate wells for "Total Binding" and "Non-specific Binding" (NSB).
-
Radioligand Dilutions: Prepare serial dilutions of the radioligand (e.g., [3H]Granisetron) in binding buffer, typically ranging from 0.1 to 10 times the expected Kd.
-
Assay Setup:
-
Total Binding Wells: Add a constant amount of cell membrane preparation (e.g., 10-20 µg protein) and increasing concentrations of the radioligand.
-
NSB Wells: Add the same amount of cell membranes, the same increasing concentrations of the radioligand, and a high concentration of an unlabeled reference compound (e.g., 10 µM Granisetron) to saturate the receptors.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate "Specific Binding" by subtracting the average NSB CPM from the average Total Binding CPM for each radioligand concentration.
-
Plot Specific Binding versus the concentration of the radioligand.
-
Fit the data using non-linear regression to a one-site binding (hyperbola) model to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor.
Rationale: This assay measures the ability of the unlabeled test compound to compete with a fixed concentration of the radioligand for binding to the receptor. The resulting IC50 value is then converted to the Ki.
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, set up triplicate wells for "Total Binding," "Non-specific Binding," and a range of concentrations for the test compound.
-
Compound Dilutions: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: To each well (except Total and NSB), add:
-
A fixed concentration of the radioligand (typically at or near its Kd value determined in Protocol 1).
-
A constant amount of cell membrane preparation.
-
Increasing concentrations of this compound.
-
Total Binding Wells: Contain membranes and radioligand only.
-
NSB Wells: Contain membranes, radioligand, and a high concentration of the unlabeled reference compound.
-
-
Incubation, Filtration, and Counting: Follow steps 4-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand determined from the saturation assay.
-
-
-
Protocol 3: Association Kinetics Assay
Objective: To determine the observed association rate (kobs).
Rationale: By measuring the binding of the radioligand over time, we can determine how quickly equilibrium is reached. This information is crucial for calculating the association rate constant (kon).
Step-by-Step Methodology:
-
Preparation: Prepare tubes or wells with the cell membrane preparation.
-
Initiation of Binding: Add a fixed concentration of the radioligand (near its Kd) to the membranes at time zero.
-
Time Course Measurement: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), terminate the binding reaction by rapid filtration and washing as described previously.
-
Scintillation Counting: Quantify the bound radioactivity for each time point.
-
Data Analysis:
-
Plot specific binding against time.
-
Fit the data to a one-phase association exponential equation: Y = Ymax * (1 - e-kobs*t)
-
The curve fit will yield the observed association rate constant, kobs (in min-1).
-
Protocol 4: Dissociation Kinetics Assay
Objective: To determine the dissociation rate constant (koff).
Rationale: This assay measures how quickly the radioligand dissociates from the receptor after equilibrium has been reached.
Step-by-Step Methodology:
-
Equilibration: Incubate the cell membranes with the radioligand (at a concentration near its Kd) for a sufficient time to reach equilibrium (as determined from the association experiment).
-
Initiation of Dissociation: At time zero, add a large excess of an unlabeled reference ligand (e.g., 10 µM Granisetron) to prevent re-binding of the dissociated radioligand.
-
Time Course Measurement: At various time points following the addition of the unlabeled ligand, filter the samples and wash to separate bound from free radioligand.
-
Scintillation Counting: Quantify the remaining bound radioactivity at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of specific binding at each time point versus time.
-
Fit the data to a one-phase exponential decay equation: Y = Y0 * e-koff*t
-
The rate constant of this decay is the koff (in min-1).
-
Pillar 3: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for interpretation and comparison.
Table 1: Representative Binding Parameters for a 5-HT3 Receptor Ligand
| Parameter | Value | Unit | Method |
| Kd ([3H]Granisetron) | 0.5 | nM | Saturation Binding |
| Bmax | 1500 | fmol/mg protein | Saturation Binding |
| IC50 (Test Compound) | 50 | nM | Competition Binding |
| Ki (Test Compound) | 25 | nM | Cheng-Prusoff |
| koff | 0.05 | min-1 | Dissociation Kinetics |
| kobs | 0.15 | min-1 | Association Kinetics |
| kon | 2.0 x 108 | M-1min-1 | Calculated |
| Kd (Kinetic) | 0.25 | nM | koff/kon |
Note: These are example values for illustrative purposes.
Calculating the Association Rate Constant (kon)
The kon can be calculated from the kobs and koff values using the following equation:
kon = (kobs - koff) / [L]
Where [L] is the molar concentration of the radioligand used in the association experiment.
Validation Check
A key validation step is to compare the equilibrium dissociation constant derived from kinetic experiments (Kd = koff/kon) with the inhibitory constant (Ki) obtained from the equilibrium competition assay. A close agreement between these two values provides strong confidence in the accuracy of the experimental results.
Visualizing Receptor-Ligand Interaction
Caption: The dynamic equilibrium of ligand binding and dissociation.
Conclusion: A Pathway to Pharmacological Insight
The systematic application of these radioligand binding assays provides a powerful toolkit for the in-depth characterization of this compound's interaction with its target receptor. By moving beyond simple affinity measurements to a full kinetic analysis, researchers can gain critical insights into the compound's potential duration of action and overall pharmacological profile. This detailed understanding is an indispensable component of modern drug discovery and development, paving the way for the rational design of more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Study of 5HT3 and HT4 receptor expression in HT29 cell line and human colon adenocarcinoma tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and distribution of 5-HT3 receptors in rat brain using radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving 5-Methoxyindoline hydrochloride solubility in aqueous buffers
Welcome to the technical support center for 5-Methoxyindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the common challenges associated with the aqueous solubility of this compound. Here, we delve into the chemical principles governing its solubility and offer systematic troubleshooting strategies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the salt form of the parent compound 5-methoxyindoline. The indoline scaffold, a core component of this molecule, is characterized by a bicyclic structure that is generally hydrophobic, leading to low intrinsic solubility in water.[1][2] While the hydrochloride salt form is intended to improve aqueous solubility compared to the free base, researchers may still encounter challenges in achieving desired concentrations in various aqueous buffers, particularly those at or near neutral pH.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
| Property | Inferred Value/Characteristic | Impact on Aqueous Solubility |
| pKa (of the conjugate acid) | Estimated to be in the range of 4-5 | The pKa is the most critical parameter. Below this pH, the protonated, more soluble form dominates. Above this pH, the less soluble free base form begins to precipitate. |
| logP (of the free base) | Predicted to be around 2.18 for 5-methoxyindole[3] | A positive logP indicates a preference for a lipid environment over an aqueous one, contributing to low intrinsic water solubility. |
| Molecular Structure | Contains a hydrophobic indoline ring system[1] | The nonpolar surface area of the molecule limits its favorable interactions with polar water molecules. |
| Form | Hydrochloride Salt | The salt form introduces an ionic character, which generally enhances aqueous solubility compared to the free base, especially in acidic conditions.[4][5] |
Q3: Why does my this compound precipitate when I add it to my neutral buffer (e.g., PBS pH 7.4)?
This is the most common issue encountered. As an amine hydrochloride, this compound is a salt of a weak base. Its solubility is highly dependent on the pH of the solution.[6] In acidic conditions, the equilibrium favors the protonated (and generally more water-soluble) amine. As the pH increases towards and above the pKa of the amine, the equilibrium shifts towards the unprotonated, free base form. This free base is significantly less soluble in water and will precipitate out of solution.[6] Standard Phosphate Buffered Saline (PBS) at pH 7.4 is well above the predicted pKa of 5-Methoxyindoline, leading to the formation of the insoluble free base.
Troubleshooting Guide: Enhancing Solubility
This section provides a systematic approach to resolving common solubility problems.
Problem 1: The compound fails to dissolve in a purely aqueous buffer.
-
Underlying Cause: The intrinsic water solubility of the 5-methoxyindoline free base is low, and the pH of the water may not be sufficiently acidic to keep the compound in its protonated, soluble form.
-
Troubleshooting Steps:
-
pH Adjustment: The primary and most effective method is to lower the pH of your aqueous solution.
-
Co-solvents: For applications where pH adjustment is not feasible, the use of water-miscible organic co-solvents can be employed.
-
Problem 2: Precipitation occurs upon dilution of a stock solution into an aqueous medium.
-
Underlying Cause: A concentrated stock solution, often prepared in an organic solvent like DMSO, experiences a drastic change in solvent environment upon dilution into an aqueous buffer. This can cause the compound to crash out of solution if its solubility limit in the final aqueous medium is exceeded.
-
Troubleshooting Steps:
-
Optimize pH of the Final Solution: Ensure the final aqueous buffer is at an appropriate acidic pH before adding the stock solution.
-
Use of Solubilizing Agents: Incorporate surfactants or cyclodextrins in the final aqueous medium to help maintain solubility.[7]
-
Experimental Protocols
Protocol 1: pH-Based Solubility Enhancement
This protocol outlines a method to determine the optimal pH for dissolving this compound and preparing a solution.
Objective: To prepare a solution of this compound in an aqueous buffer by lowering the pH.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., 10 mM MES, 10 mM Acetate)
-
0.1 M Hydrochloric Acid (HCl)[8]
-
0.1 M Sodium Hydroxide (NaOH)[8]
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Start with your desired aqueous buffer. If you are using a buffer with a pH above 6, it is recommended to start with a more acidic buffer like a citrate or acetate buffer.[6]
-
While stirring, slowly add 0.1 M HCl dropwise to the buffer until the pH is in the range of 3.0-4.0.
-
Gradually add the powdered this compound to the acidified buffer while stirring.
-
Allow the mixture to stir for 15-30 minutes. The solution should become clear.
-
If necessary for your experiment, you can then carefully adjust the pH upwards with 0.1 M NaOH. Do this slowly and monitor for any signs of precipitation. The final pH should ideally remain below the pKa of the compound.
Protocol 2: Co-solvent-Based Solubility Enhancement
This protocol is for situations where significant pH modification is not possible.
Objective: To prepare a solution of this compound using a co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 10-50 mM. Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.[7]
-
In a separate tube, prepare your final aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final concentration. It is crucial to keep the final concentration of DMSO as low as possible (typically <1% v/v) to avoid solvent effects in biological assays.
-
If precipitation occurs, try a lower final concentration of this compound or consider a formulation with additional solubilizing agents like Tween-80 or PEG300.[3]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Understanding the Mechanism of pH-Dependent Solubility
The solubility of an amine hydrochloride salt is governed by the Henderson-Hasselbalch equation. The key is the relationship between the solution's pH and the compound's pKa.
Caption: pH effect on the solubility of an amine hydrochloride salt.
Stability Considerations
-
pH: While acidic conditions improve solubility, extremely low pH or high temperatures could potentially lead to hydrolysis or other degradation pathways. It is advisable to conduct stability studies if the compound is to be stored in solution for extended periods.[9]
-
Light Sensitivity: Indole derivatives can be sensitive to light.[10][11] It is recommended to store solutions of this compound protected from light, for instance, in amber vials.
This technical support guide provides a foundational understanding and practical steps to overcome the solubility challenges of this compound. By applying these principles, researchers can prepare stable, homogeneous solutions for their experiments.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rjpdft.com [rjpdft.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Indoline | 496-15-1 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
5-Methoxyindoline hydrochloride stability issues and storage conditions
Welcome to the technical support center for 5-Methoxyindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Introduction to this compound Stability
This compound is a valuable intermediate in pharmaceutical research. As with many substituted indoline compounds, its stability is a critical factor for obtaining reliable and reproducible experimental results. The indoline nucleus, particularly the secondary amine, is susceptible to oxidation. Furthermore, the hydrochloride salt form, while often enhancing stability and solubility compared to the free base, can introduce its own set of challenges, such as hygroscopicity.
This guide will delve into the potential stability issues of this compound and provide actionable recommendations for its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are:
-
Oxidation: The indoline ring system, and specifically the secondary amine, can be susceptible to oxidation, which may be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored degradation products.
-
Hygroscopicity: As a hydrochloride salt, the compound can absorb moisture from the atmosphere.[1][2] This can lead to physical changes in the powder (e.g., clumping) and may also accelerate chemical degradation by providing a medium for reactions to occur.
-
Light Sensitivity (Photosensitivity): Indole and indoline derivatives are often sensitive to light.[3] Exposure to UV or even ambient light over extended periods can provide the energy to initiate degradation reactions.
-
pH Sensitivity: In solution, the stability of this compound can be pH-dependent. Extreme pH conditions (highly acidic or basic) can promote hydrolysis or other degradation pathways.
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure the long-term stability of solid this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool and dry place.[4] For long-term storage, refrigeration at 2-8°C is advisable. Some suppliers of related indole compounds even recommend storage at -20°C.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
-
Container: Keep the container tightly closed to prevent moisture absorption.[4] Use of a desiccator is also recommended.
-
Light: Protect from light by storing in an amber vial or a light-blocking outer container.[3]
Q3: How should I prepare and store solutions of this compound?
A3: When preparing solutions, consider the following:
-
Solvent Selection: Use high-purity, degassed solvents to minimize dissolved oxygen.
-
pH of the Medium: The hydrochloride salt is generally more stable in slightly acidic conditions. Buffering the solution may be necessary depending on the experimental requirements.
-
Storage of Stock Solutions: It is best practice to prepare solutions fresh. If storage is necessary, aliquot the solution into single-use vials, purge with an inert gas, and store at -20°C or -80°C to minimize freeze-thaw cycles and degradation.
Q4: I've noticed a color change in my solid sample of this compound. What does this indicate?
A4: A color change, typically to a yellowish or brownish hue, is often an indication of degradation, most likely due to oxidation. It is recommended to assess the purity of the material using an appropriate analytical method, such as HPLC, before proceeding with your experiment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results over time. | Degradation of the this compound stock material or solution. | - Assess the purity of your solid sample and/or solution using HPLC. - If degradation is confirmed, procure a fresh batch of the compound. - Review your storage and handling procedures against the recommendations in this guide. |
| Appearance of new peaks in my chromatogram. | Formation of degradation products. | - Characterize the degradation products using LC-MS to understand the degradation pathway. - Implement forced degradation studies under controlled conditions (see protocol below) to systematically identify potential degradants. |
| Solid material has become clumpy or sticky. | Absorption of moisture due to the hygroscopic nature of the hydrochloride salt. | - Store the material in a desiccator. - Handle the solid in a glove box or a controlled humidity environment if possible. - Dry the material under vacuum if appropriate for your experimental needs, but be aware that this will not reverse any chemical degradation that has already occurred. |
| Poor solubility of the compound. | The compound may have degraded to less soluble impurities, or the incorrect solvent is being used. | - Verify the identity and purity of your starting material. - Consult literature for appropriate solvents for this compound. As a hydrochloride salt, it is expected to have better solubility in aqueous solutions and polar organic solvents like methanol or DMSO compared to its free base. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
A stability-indicating method is crucial for separating the intact drug from its degradation products.[4][5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution is often effective.
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[7]
-
Detection: UV at 280 nm.[7]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential to understand the degradation pathways of a drug substance.[5]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water:acetonitrile 50:50).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:[4][5]
-
Acid Hydrolysis: Add 1M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 1M NaOH and heat at 60°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2).
-
-
Neutralization: Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described above.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.
-
Identification of Degradants: Use LC-MS to obtain mass information for the degradation products to aid in their structural elucidation.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
- 1. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 2. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
troubleshooting low yield in 5-Methoxyindoline hydrochloride synthesis
Welcome to the Technical Support Center for the synthesis of 5-Methoxyindoline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. This resource offers a compilation of field-proven insights, detailed experimental protocols, and data-driven guidance to help you navigate the complexities of this chemical transformation and optimize your yield and purity.
Troubleshooting Guide: Low Yield and Purity Issues
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My yield of 5-methoxyindoline is consistently low after the reduction of 5-methoxyindole. What are the potential causes and how can I improve it?
Low yields during the reduction of 5-methoxyindole to 5-methoxyindoline can stem from several factors, primarily related to the choice of reducing agent and reaction conditions.
Possible Causes & Troubleshooting Steps:
-
Incomplete Reaction: The reduction may not be going to completion.
-
Monitoring the Reaction: It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This will help you determine the optimal reaction time and prevent premature work-up.
-
Catalyst Activity (for Catalytic Hydrogenation): If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C), its activity is paramount.
-
Ensure you are using a fresh, high-quality catalyst. Older catalysts can lose activity.
-
The catalyst loading may be insufficient. While catalytic amounts are required, too little may result in a sluggish or incomplete reaction.[2]
-
Catalyst poisoning can occur if your starting material or solvent contains impurities, such as sulfur compounds.[2]
-
-
Reducing Agent Stoichiometry (for Chemical Reduction): If using a chemical reducing agent like a borane complex, ensure the stoichiometry is correct.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Over-reduction: While less common for the indole nucleus itself, aggressive reducing conditions could potentially affect other functional groups if present.
-
Cleavage of the Methoxy Group: Under harsh acidic conditions, particularly with certain reducing agents, there is a possibility of cleaving the methoxy group, leading to the formation of 5-hydroxyindoline.[3][4] Using milder reaction conditions can help mitigate this.
-
Polymerization: Indoles can be sensitive to strongly acidic conditions, which can sometimes lead to the formation of tarry substances or polymers.[5]
-
-
Inefficient Work-up and Purification: Product loss can occur during the isolation and purification steps.
-
Extraction: Ensure the pH of the aqueous layer is appropriately adjusted during extraction to ensure the 5-methoxyindoline (which is basic) is in the organic phase.
-
Purification: Column chromatography is a common method for purifying indoline derivatives.[1] However, improper solvent selection can lead to poor separation or loss of product on the column.
-
Question 2: I'm observing unexpected impurities in my final this compound product. What could they be and how do I get rid of them?
The nature of impurities will depend on the synthetic route and reaction conditions.
Common Impurities & Purification Strategies:
-
Unreacted 5-Methoxyindole: This is a common impurity if the reduction is incomplete.
-
Detection: Can be easily detected by TLC or HPLC by comparing with a standard of the starting material.
-
Removal: Can often be separated from the more polar 5-methoxyindoline by silica gel column chromatography.
-
-
N-Alkylated Byproducts: If using certain borohydride reagents in the presence of carboxylic acids for reduction, N-alkylation of the indoline can occur.[6]
-
Products of Methoxy Group Cleavage: As mentioned, 5-hydroxyindoline could be a potential byproduct under certain acidic conditions.[3][4]
Purification Protocol: Acid-Base Extraction
For basic impurities like 5-methoxyindoline, an acid-base extraction can be an effective purification step before final purification methods like crystallization or chromatography.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The basic 5-methoxyindoline will move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with fresh organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to regenerate the free base of 5-methoxyindoline.
-
Extract the free base back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified 5-methoxyindoline free base.
Question 3: I am having trouble crystallizing my this compound. What can I do?
Difficulty in crystallization can be due to the presence of impurities, the choice of solvent, or the conditions of crystallization.
Troubleshooting Crystallization:
-
Purity of the Free Base: Ensure the 5-methoxyindoline free base is of high purity before attempting to form the hydrochloride salt. Impurities can inhibit crystal formation. Consider purifying the free base by column chromatography first.[7]
-
Solvent System: The choice of solvent is critical for crystallization.
-
For hydrochloride salts, polar protic solvents like isopropanol or ethanol are often good choices.[7]
-
Sometimes, a mixture of a solvent in which the salt is soluble and a non-solvent in which it is insoluble (an "anti-solvent") can induce crystallization. For example, dissolving the salt in a minimal amount of a polar solvent and then slowly adding a non-polar solvent like diethyl ether or hexane.
-
-
Inducing Crystallization:
-
Seeding: If you have a small amount of crystalline product, adding a "seed crystal" to a supersaturated solution can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
Cooling: Slow cooling of the solution can promote the formation of larger, purer crystals.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for reducing 5-methoxyindole to 5-methoxyindoline?
-
A1: The most common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), and chemical reduction using reagents like borane complexes in the presence of an acid (e.g., trifluoroacetic acid) or metal-acid combinations (e.g., zinc in phosphoric acid).[2][5][6]
-
-
Q2: How do I form the hydrochloride salt from the 5-methoxyindoline free base?
-
A2: The hydrochloride salt is typically formed by dissolving the 5-methoxyindoline free base in a suitable organic solvent (like diethyl ether, ethyl acetate, or isopropanol) and adding a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol). The salt will then precipitate out of the solution and can be collected by filtration.[8] Using anhydrous conditions is often preferred to obtain an anhydrous salt.[9]
-
-
Q3: What are the recommended storage conditions for this compound?
-
Q4: Can the methoxy group be cleaved during the synthesis?
-
A4: Cleavage of aryl methoxy groups can occur under harsh acidic conditions, often requiring strong acids like HI or HBr.[3] While less common with the conditions typically used for indole reduction, it is a potential side reaction to be aware of, especially if strong acids are used in combination with high temperatures.[4]
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 5-Methoxyindole to 5-Methoxyindoline
This protocol describes a general procedure for the catalytic hydrogenation of 5-methoxyindole. Optimal conditions may vary and should be determined experimentally.
Materials:
-
5-Methoxyindole
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or another suitable solvent like acetic acid)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 5-methoxyindole (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10% by weight of the starting material) to the solution.
-
Seal the vessel and purge it with an inert gas (like nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (the pressure will depend on the apparatus and may need to be optimized, but can range from atmospheric pressure to 50 psi or higher).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-methoxyindoline.
Protocol 2: Formation of this compound
This protocol outlines the formation of the hydrochloride salt from the free base.
Materials:
-
Crude or purified 5-methoxyindoline
-
Anhydrous diethyl ether (or ethyl acetate)
-
Anhydrous solution of HCl in diethyl ether (e.g., 2 M)
Procedure:
-
Dissolve the 5-methoxyindoline free base in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add the solution of HCl in diethyl ether dropwise.
-
A precipitate of this compound should form. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting suspension for a short period (e.g., 30 minutes) at room temperature or in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the product under vacuum to obtain this compound.
Data Summary
Table 1: Comparison of Common Reducing Agents for Indole to Indoline Conversion
| Reducing Agent/Method | Typical Conditions | Advantages | Potential Disadvantages |
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas, various solvents (EtOH, AcOH), room temp. to moderate heat | Clean reaction, easy catalyst removal, high yields | Catalyst poisoning, requires specialized equipment |
| Borane Complexes (e.g., BH₃-THF with TFA) | Trifluoroacetic acid (TFA), room temp. | Rapid, good yields, avoids metal catalysts | Can lead to N-alkylation with some substrates, requires careful handling of boranes |
| Metal-Acid (e.g., Zn/H₃PO₄) | Zinc dust, 85% Phosphoric acid, heat | Inexpensive reagents, effective for some substrates | Can be messy, may not be suitable for sensitive substrates, potential for polymerization |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Reaction Pathway and Potential Side Reactions
Caption: The synthetic route from 5-methoxyindole to this compound and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CA2067040A1 - Indoline hydrochloride salts and process for their preparation - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Derivatization of 5-Methoxyindoline Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the chemical derivatization of 5-Methoxyindoline hydrochloride. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My starting material is this compound. Do I need to perform a neutralization step before proceeding with derivatization?
A1: Yes, this is a critical first step. The hydrochloride salt form means the indoline nitrogen is protonated, rendering it non-nucleophilic and thus unreactive for derivatization reactions like N-alkylation or N-acylation. You must neutralize the salt to liberate the free base in situ. This is typically achieved by adding a suitable base to the reaction mixture. The choice of base depends on the subsequent reaction; common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). For reactions requiring very strong bases like sodium hydride (NaH), the free base is generated definitively.
Q2: What are the primary reactive sites on 5-Methoxyindoline, and how can I ensure selectivity?
A2: 5-Methoxyindoline has two primary sites for derivatization:
-
N1 Position: The secondary amine nitrogen is the most nucleophilic and common site for derivatization (N-alkylation, N-acylation). To ensure N-selectivity, reactions are typically performed under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity.[1]
-
C7 Position: The aromatic ring is electron-rich, particularly at the C7 position, due to the activating effects of both the nitrogen atom and the C5-methoxy group. This site can undergo electrophilic aromatic substitution. C-alkylation or C-acylation can occur as a side reaction, especially under harsh conditions or with highly reactive electrophiles.
To ensure N1 selectivity, use of a base to generate the indolide anion is standard practice for N-alkylation.[1] For N-acylation, the nitrogen is sufficiently nucleophilic to react selectively with most acylating agents under standard conditions.
Q3: How does the C5-methoxy group influence the reactivity of 5-Methoxyindoline?
A3: The methoxy group at the C5 position is an electron-donating group (EDG). It increases the electron density of the entire indole ring system through resonance. This has two main effects:
-
It enhances the nucleophilicity of the N1 nitrogen, making it more reactive towards electrophiles compared to unsubstituted indoline.
-
It further activates the aromatic ring, making it more susceptible to electrophilic attack and potential side reactions. This is a key consideration when using strong electrophiles or Lewis acid catalysts.
Q4: My 5-Methoxyindoline starting material appears discolored. Is it stable?
A4: Indolines, including 5-methoxyindoline, can be sensitive to air and light.[2] Discoloration (often turning yellow or brown) can be a sign of oxidation. For best results, it is recommended to use high-purity starting material and store it under an inert atmosphere, protected from light, and at a low temperature.[3] If purity is a concern, purification by recrystallization or column chromatography may be necessary before use.
Troubleshooting Derivatization Reactions
This section provides solutions to specific problems you may encounter during the N-acylation and N-alkylation of 5-Methoxyindoline.
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in derivatization reactions.
Caption: A general workflow for troubleshooting derivatization reactions.
Guide 1: N-Acylation Reactions
N-acylation introduces an acyl group to the indoline nitrogen, typically using an acyl chloride or anhydride.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Conversion | 1. Incomplete Neutralization: The starting hydrochloride salt was not fully neutralized, leaving the nitrogen protonated and non-nucleophilic. 2. Insufficiently Reactive Acylating Agent: The chosen acylating agent (e.g., a thioester) may not be reactive enough under the applied conditions.[4] 3. Inadequate Base: The base used may be too weak to scavenge the HCl generated from an acyl chloride, leading to re-protonation of the indoline. | 1. Optimize Base Stoichiometry: Use at least 1.1-1.5 equivalents of a tertiary amine base (e.g., TEA, DIPEA) to ensure complete neutralization and to scavenge acid byproducts. 2. Increase Electrophilicity: Switch to a more reactive acylating agent. The general reactivity order is: Acyl Chloride > Acyl Anhydride > Thioester. 3. Use a Suitable Base: For acyl chlorides, a non-nucleophilic base like TEA or pyridine is essential. Pyridine can also act as a nucleophilic catalyst. |
| Formation of Side Products | 1. Diacylation: Under harsh conditions, a second acyl group may add, though this is less common for indolines. 2. Ring Acylation (Friedel-Crafts): If a Lewis acid is present or generated, acylation can occur on the electron-rich aromatic ring. 3. Degradation: The starting material or product may be unstable under the reaction conditions.[5] | 1. Control Stoichiometry: Use 1.0-1.2 equivalents of the acylating agent. 2. Avoid Lewis Acids: Unless C-acylation is desired, avoid Lewis acid catalysts. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. 3. Milder Conditions: Reduce reaction temperature and time. Monitor the reaction closely by TLC or LC-MS to quench it upon completion. |
| Difficult Purification | 1. Excess Reagent: Unreacted acylating anhydride can be difficult to remove. 2. Similar Polarity: The product and starting material may have similar polarities. | 1. Aqueous Work-up: Quench the reaction with water or a mild aqueous base (e.g., NaHCO₃ solution) to hydrolyze excess anhydride or acyl chloride. 2. Chromatographic Separation: Utilize column chromatography on silica gel for purification.[6] A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective. |
Guide 2: N-Alkylation Reactions
N-alkylation involves forming a C-N bond between the indoline nitrogen and an alkyl group, usually from an alkyl halide.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Conversion | 1. Insufficiently Strong Base: The base is not strong enough to fully deprotonate the N-H bond, resulting in a low concentration of the nucleophilic indolide anion.[1] 2. Poor Leaving Group: The alkylating agent has a poor leaving group (e.g., R-Cl < R-Br < R-I). 3. Inappropriate Solvent: Protic solvents (e.g., ethanol, water) can interfere by protonating the highly basic indolide anion. | 1. Select a Stronger Base: For simple alkyl halides, a moderately strong base like K₂CO₃ in DMF is often sufficient.[7] For less reactive systems, a stronger base like sodium hydride (NaH) in an aprotic solvent (THF, DMF) is required to drive the deprotonation to completion.[1] 2. Use a More Reactive Alkylating Agent: Switch to an alkyl bromide or, preferably, an alkyl iodide. You can also add a catalytic amount of sodium iodide (NaI) to convert an alkyl chloride or bromide to the more reactive iodide in situ (Finkelstein reaction). 3. Use Polar Aprotic Solvents: Solvents like DMF, THF, or acetonitrile are ideal as they solvate the cation of the base without interfering with the nucleophile.[1] |
| Multiple Alkylations or C-Alkylation | 1. Over-alkylation: This is not possible for the N1 position but can occur if other reactive sites exist on the substituent. 2. C-Alkylation: The indolide anion is an ambident nucleophile. While N-alkylation is generally favored, C-alkylation at the C7 position can occur, especially with reactive electrophiles.[8] | 1. Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the alkylating agent. 2. Modify Reaction Conditions: C-alkylation is often minimized by using less polar solvents and counterions (e.g., Li⁺ vs. K⁺) that associate more strongly with the nitrogen, sterically hindering C-attack. Lowering the temperature can also improve selectivity. |
| Reaction is Sluggish | 1. Low Temperature: The activation energy for the reaction is not being met. 2. Steric Hindrance: The alkylating agent or the indoline derivative is sterically bulky. | 1. Increase Temperature: Many N-alkylation reactions require heating. A temperature range of 60-120 °C is common, especially when using bases like K₂CO₃ in DMF.[7][9] 2. Increase Reaction Time: For sterically hindered substrates, longer reaction times may be necessary. Monitor by TLC to determine the optimal time. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with Acetic Anhydride
This protocol describes a typical procedure for the N-acetylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound.
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration). Stir to suspend the salt.
-
Neutralization: Cool the mixture to 0 °C using an ice bath. Add TEA dropwise. Stir for 15-20 minutes at 0 °C. The mixture should become a clear solution as the free base is formed.
-
Acylation: Add acetic anhydride dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: General Procedure for N-Alkylation with Methyl Iodide
This protocol details a common method for N-methylation using sodium hydride and methyl iodide.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Methyl iodide (1.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water & Brine
Procedure:
-
Neutralization (Optional Pre-step): For cleaner results, you can first extract the free base. Dissolve the hydrochloride salt in water, basify with 1M NaOH, extract with ethyl acetate, dry, and concentrate. Then proceed with the free base.
-
Setup: To a dry, round-bottom flask under an inert atmosphere, add NaH.
-
Solvent Addition: Add anhydrous DMF or THF to the flask. Cool the suspension to 0 °C.
-
Deprotonation: Dissolve 5-Methoxyindoline (free base) in a minimal amount of anhydrous DMF/THF and add it dropwise to the NaH suspension at 0 °C. Stir for 30-60 minutes at 0 °C; cessation of hydrogen gas evolution indicates complete formation of the indolide anion.
-
Alkylation: Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor progress by TLC.
-
Quenching: Once complete, carefully cool the mixture back to 0 °C and quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine to remove residual DMF. Dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[6]
Data Visualization & Key Relationships
Decision Tree for Derivatization Strategy
This diagram helps in selecting the appropriate reaction conditions based on the desired derivative.
Caption: A decision tree for selecting a derivatization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Cell Permeability of 5-Methoxyindoline Hydrochloride and Related Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the most common hurdles in drug discovery: poor cell permeability, with a specific focus on challenging small molecules like 5-Methoxyindoline hydrochloride. Our goal is to move beyond simple protocols and offer a framework of understanding, enabling you to diagnose issues and rationally design experiments to enhance the intracellular delivery of your compounds.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the fundamental concepts and initial questions that arise when working with compounds exhibiting low cellular uptake.
Q1: Why is cell permeability a critical parameter for my compound?
Cell permeability is the gatekeeper of therapeutic efficacy for any drug targeting intracellular components.[1] A compound's ability to cross the cell membrane dictates its bioavailability and concentration at the site of action.[1] Insufficient permeability can render even the most potent molecule ineffective, leading to failed preclinical and clinical outcomes.[1] Therefore, assessing and optimizing permeability is a cornerstone of the drug discovery process.
Q2: What are the key physicochemical properties that govern the cell permeability of a small molecule like this compound?
Passive diffusion, the primary route for many small molecules, is heavily influenced by a set of physicochemical properties. While specific data for this compound is limited, we can use its structural analog, 5-Methoxyindole, as a representative model to understand these factors.[2][3] Key properties, often framed by guidelines like Lipinski's "Rule of 5," include:
-
Lipophilicity (logP): This measures a compound's affinity for a lipid environment (like the cell membrane) versus an aqueous one. A balanced logP is crucial.[1]
-
Polar Surface Area (PSA): This metric correlates with a molecule's hydrogen bonding potential. High PSA can hinder membrane crossing.[1][4]
-
Molecular Weight (MW): Smaller molecules generally permeate more easily than larger ones.[1][4]
-
Hydrogen Bond Donors and Acceptors: A high number of these increases the energy required for a molecule to shed its water shell and enter the lipid bilayer.[1][4]
-
Rotatable Bonds: Molecular flexibility can sometimes negatively impact permeability.[1][4]
| Property | Value for 5-Methoxyindole | Source(s) |
| IUPAC Name | 5-methoxy-1H-indole | [5] |
| CAS Number | 1006-94-6 | |
| Molecular Formula | C₉H₉NO | [5] |
| Molecular Weight | 147.17 g/mol | [5] |
| Melting Point | 52-55 °C | [2] |
| logP | 2.17 | [3] |
| Polar Surface Area | 25.02 Ų | [3] |
Q3: How do I get a baseline measurement of my compound's permeability?
A tiered experimental approach is the most efficient strategy.[1] You should begin with a simple, high-throughput assay to measure passive diffusion, followed by a more complex cell-based assay to investigate active transport phenomena.
-
Initial Screen (Passive Permeability): The Parallel Artificial Membrane Permeability Assay (PAMPA) is an ideal starting point. It's a cell-free system that models passive, transcellular permeation and is cost-effective for screening many compounds.[6][7][8]
-
Secondary Screen (Active & Passive Transport): The Caco-2 cell permeability assay is the industry standard.[9][10] It uses a monolayer of human intestinal cells that form tight junctions and express efflux pumps, thus providing a more comprehensive and physiologically relevant model of in vivo absorption.[9][10][11]
Q4: My compound has low permeability in the PAMPA assay. What does this suggest?
Low permeability in the PAMPA model points directly to a suboptimal physicochemical profile for passive diffusion.[6] Since PAMPA isolates passive transport, this result indicates that the compound's intrinsic properties (e.g., high polarity, low lipophilicity, large size) are hindering its ability to cross a lipid bilayer.[6][7] In this case, strategies involving structural modification or prodrug approaches are often the most effective solutions.
Q5: My compound shows high permeability in PAMPA but low accumulation in Caco-2 cells. What could be the issue?
This is a classic and highly informative result. A discrepancy where PAMPA permeability is high but Caco-2 permeability is low strongly suggests that the compound is a substrate for active efflux pumps .[6] The compound can passively enter the cell, but it is being actively transported back out by membrane proteins like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12] This scenario requires a bidirectional Caco-2 assay to confirm efflux and may necessitate strategies to evade or inhibit these transporters.
Part 2: Troubleshooting Guide
This section provides direct, actionable advice for specific experimental problems.
| Problem Observed | Potential Cause(s) | Recommended Action(s) & Troubleshooting Steps |
| Low intracellular concentration of 5-Methoxyindoline HCl detected. | 1. Poor Passive Permeability: The compound's physicochemical properties are not conducive to crossing the lipid membrane. 2. Active Efflux: The compound is a substrate for efflux pumps (e.g., P-gp, BCRP).[12][13] 3. Metabolic Instability: The compound is being rapidly metabolized by enzymes within the cells. | 1. Confirm Passive Permeability: Run a PAMPA assay. If permeability is low, the issue is intrinsic to the compound. Proceed to "Strategies for Enhancing Cell Permeability".[1] 2. Assess Efflux: Perform a bidirectional Caco-2 assay to calculate the efflux ratio. An efflux ratio >2 indicates active efflux.[10] Consider co-incubation with a known P-gp inhibitor (e.g., verapamil) to see if permeability improves.[9] 3. Evaluate Stability: Test the metabolic stability of the compound using human liver microsomes or within the Caco-2 cell lysate. |
| High variability in Caco-2 permeability results. | 1. Inconsistent Monolayer Integrity: The Caco-2 cell monolayers have not formed consistent tight junctions. 2. Inconsistent Pipetting or Sampling: Technical errors are introducing variability. 3. Compound Saturation: The concentration of the compound is saturating uptake or efflux transporters. | 1. Verify Monolayer Integrity: Always perform a Transepithelial Electrical Resistance (TEER) measurement before each experiment. Use only monolayers with a TEER value ≥200 Ω·cm².[1] Also, check the permeability of a low-permeability marker like Lucifer Yellow. 2. Standardize Technique: Use calibrated pipettes and maintain a consistent, documented procedure for adding solutions and taking samples.[1] 3. Test Concentration Dependence: Run the assay at a range of compound concentrations to identify potential saturation of transport mechanisms.[1] |
| Compound confirmed as an efflux pump substrate (Efflux Ratio > 2). | Active Transport by Efflux Pumps: The compound is recognized and actively removed from the cell by transporters like P-gp.[14][15] | 1. Inhibitor Studies: Confirm the specific transporter involved by co-dosing with selective inhibitors (e.g., zosuquidar for P-gp).[16] 2. Structural Modification: Make targeted chemical modifications to the compound to reduce its recognition by the efflux pump. This can be subtle and often requires iterative medicinal chemistry. 3. Formulation Approaches: Encapsulate the compound in nanoparticles or liposomes. These delivery systems can alter the mechanism of cellular entry, often bypassing individual efflux pumps through endocytosis.[17][18] |
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for rapid screening of passive membrane permeability.
Methodology:
-
Membrane Preparation: A 96-well filter plate (donor plate) is coated with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.[19][20]
-
Prepare Solutions:
-
Assay Assembly: Add 300 µL of the acceptor solution to the wells of a 96-well acceptor plate. Carefully place the lipid-coated donor plate on top of the acceptor plate to create a "sandwich".[20]
-
Compound Addition: Add 150-200 µL of the donor solution containing the test compound to the wells of the donor plate.[8][19]
-
Incubation: Incubate the plate assembly at room temperature for 4 to 18 hours in a chamber with controlled humidity to prevent evaporation.[8][19]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated. Compounds can be classified based on their Papp values.
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | > 80% |
| Medium | 1 - 10 | 20% - 80% |
| Low | < 1 | < 20% |
Protocol 2: Caco-2 Cell Bidirectional Permeability Assay
This protocol is used to assess both passive and active transport, including efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable Transwell filter supports and cultured for 18-22 days to allow them to differentiate and form a confluent monolayer with tight junctions.[1][21]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values indicating a confluent monolayer (typically >200 Ω·cm²).[1]
-
Equilibration: Rinse the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution) and equilibrate them for 20-30 minutes in an incubator.[22]
-
Transport Experiment (in duplicate or triplicate):
-
Apical to Basolateral (A-B) Transport: Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.[9][22]
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[9][22]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9][11]
-
Sampling and Quantification: At the end of the incubation, take samples from both the apical and basolateral chambers. Analyze the concentration of the compound using LC-MS/MS.
-
Calculations:
Part 4: Strategies for Enhancing Cell Permeability
If initial assays confirm poor permeability, the following scientifically-grounded strategies can be employed. The choice of strategy depends on the underlying cause of poor uptake.
Caption: Decision workflow for selecting a strategy to enhance cell permeability.
Strategy 1: The Prodrug Approach
A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical conversion within the body to release the active drug.[23][24] This is a highly effective strategy for overcoming permeability issues related to excessive polarity.[25][26]
-
Mechanism of Action: The core principle is to temporarily mask polar functional groups (like hydroxyls, amines, or carboxylic acids) that contribute to a high PSA and hydrogen bonding capacity.[27] This masking increases the molecule's lipophilicity, facilitating its passage across the cell membrane.[26] Once inside the cell, cellular enzymes (e.g., esterases) cleave the masking group, regenerating the active parent compound at its site of action.[28]
-
When to Use It: This approach is ideal when the parent molecule has high target potency but poor physicochemical properties for passive diffusion. It is one of the most successful strategies employed in modern drug design, with many approved drugs being administered as prodrugs.[24][25]
Strategy 2: Formulation-Based Approaches (Liposomes & Nanoparticles)
This strategy involves encapsulating the active compound within a carrier system rather than chemically modifying it.
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer, similar to a cell membrane.[29] They can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation in the GI tract and enhancing their absorption.[29][30][31][32][33] By fusing with the cell membrane or being taken up via endocytosis, liposomes can deliver their payload directly into the cell.[34]
-
Nanoparticles: Polymeric nanoparticles are another versatile delivery system.[17] They can be engineered to target specific cells or even intracellular organelles.[17][18][34] Nanoparticles are typically taken up by endocytic pathways, which can effectively bypass efflux pump recognition at the membrane surface, making this a powerful strategy for overcoming efflux-mediated resistance.[18][35]
-
When to Use Them: Formulation strategies are particularly useful for compounds that are substrates for efflux pumps or are too difficult to modify chemically without losing activity. They are also beneficial for improving the bioavailability of poorly soluble drugs.[30][31]
Caption: Mechanisms for overcoming permeability barriers at the cell membrane.
Strategy 3: Structural Modification
This is a classic medicinal chemistry approach focused on altering the compound's structure to improve its drug-like properties.
-
Mechanism of Action: By making targeted chemical changes, a medicinal chemist can systematically optimize the key physicochemical properties that govern permeability.[36]
-
Reduce Polarity: Replace or mask polar groups (e.g., -OH, -NH2) with less polar alternatives.
-
Introduce Intramolecular Hydrogen Bonds: This strategy "hides" hydrogen-bonding groups from the aqueous environment, effectively lowering the energy barrier for membrane entry.[37]
-
Optimize Lipophilicity: Systematically modify parts of the molecule to achieve an optimal logP, as both very low and very high lipophilicity can be detrimental.
-
Reduce Rotatable Bonds: Introducing conformational constraints, such as cyclization, can sometimes improve permeability.[37]
-
-
When to Use It: This strategy is fundamental during the lead optimization phase of drug discovery. It is employed when there is a clear structure-activity relationship and a willingness to synthesize and test multiple analogs to find a compound with a balanced profile of potency and permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PAMPA | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 12. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 13. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Nanoparticles for intracellular-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Strategies for the enhanced intracellular delivery of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 23. researchgate.net [researchgate.net]
- 24. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 26. tandfonline.com [tandfonline.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 29. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 30. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 31. veterinaria.org [veterinaria.org]
- 32. veterinaria.org [veterinaria.org]
- 33. hilarispublisher.com [hilarispublisher.com]
- 34. Active Cellular and Subcellular Targeting of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Nanocarriers for the delivery of antibiotics into cells against intracellular bacterial infection - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01489K [pubs.rsc.org]
- 36. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 37. researchgate.net [researchgate.net]
minimizing off-target effects of 5-Methoxyindoline hydrochloride in experiments
A Guide for Researchers on Minimizing Off-Target Effects
Welcome to the Technical Support Center for 5-Methoxyindole. As Senior Application Scientists, we have developed this in-depth guide to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving 5-Methoxyindole. Our focus is to provide you with the necessary tools and knowledge to minimize off-target effects and ensure the scientific integrity of your results.
Introduction to 5-Methoxyindole
5-Methoxyindole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules, including the well-known neurohormone melatonin.[1][2] It is an endogenous compound derived from the metabolism of L-tryptophan and has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties.[2][3] Notably, research has indicated its activity at serotonin receptors, specifically as a partial agonist at the 5-HT3A receptor and exhibiting dual agonist/inverse agonist activity at the 5-HT3B receptor.[4]
Given its diverse biological profile, it is imperative for researchers to meticulously design experiments to distinguish between on-target and potential off-target effects. This guide will provide you with the foundational knowledge and practical protocols to achieve this.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with 5-Methoxyindole.
Q1: What are the known primary targets of 5-Methoxyindole?
5-Methoxyindole is known to interact with serotonin receptors, particularly the 5-HT3A and 5-HT3B subtypes.[4] It's important to note that its structural similarity to serotonin suggests the potential for interactions with other 5-HT receptor subtypes as well.[5] Additionally, it has been suggested as a potential endogenous ligand for PPARγ.[1]
Q2: What are off-target effects and why are they a concern?
Q3: How can I be sure that the observed effects in my experiment are due to the intended target of 5-Methoxyindole?
Ensuring on-target activity requires a multi-faceted approach. Key strategies include:
-
Dose-response analysis: Demonstrating a clear relationship between the concentration of 5-Methoxyindole and the observed effect is a fundamental first step.[8][9][10]
-
Use of controls: Employing appropriate controls, such as structurally similar but inactive compounds, can help differentiate specific from non-specific effects.
-
Orthogonal validation: Confirming your findings using different experimental techniques or model systems adds a layer of confidence to your results.[11][12]
-
Target engagement assays: Directly measuring the binding of 5-Methoxyindole to its intended target can provide definitive evidence of on-target activity.[13]
Troubleshooting Guide: Navigating Unexpected Results
Encountering unexpected results is a common part of the research process. This section provides a logical framework to troubleshoot and interpret such findings when working with 5-Methoxyindole.
Issue 1: High variability or inconsistent results between experiments.
High variability can stem from several sources. A systematic approach to identifying the cause is essential.
Troubleshooting Workflow:
References
- 1. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. collaborativedrug.com [collaborativedrug.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of 5-Methoxyindoline hydrochloride
An in-depth guide to navigating the challenges of inconsistent results when working with 5-Methoxyindoline hydrochloride.
Introduction: The Challenge of Batch-to-Batch Variability
This compound is a valuable building block in synthetic chemistry, particularly in the development of pharmaceuticals and biologically active compounds. However, like many complex organic reagents, its quality can differ from one production batch to the next. This variability is a significant concern for researchers as it can lead to irreproducible results, low reaction yields, and unexpected side products, ultimately hindering scientific progress.[1][2]
Contaminants or slight structural differences in starting materials can profoundly impact experimental outcomes.[3][4] Impurities can induce unwanted side reactions, interfere with the intended reaction pathway, or even poison catalysts, leading to skewed or incomplete results.[3][5] This guide, designed for researchers, scientists, and drug development professionals, provides a framework for proactively qualifying new batches of this compound and systematically troubleshooting issues arising from its variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is the salt form of 5-methoxyindoline. The core indole structure is a key feature in many biologically active compounds.[6] Its derivatives are explored in medicinal chemistry for potential neuroprotective properties and as agonists for serotonin receptors.[7][8] In synthetic chemistry, it serves as a versatile intermediate for creating more complex molecules for pharmaceuticals and fine chemicals.[9][10]
Q2: What are the common causes of batch-to-batch variability in chemical reagents like this?
A: Batch-to-batch variability can stem from multiple factors in the manufacturing process.[1][11][12] Key causes include:
-
Raw Material Purity: The quality of the starting materials used in the synthesis can vary.[1][13]
-
Synthetic Route: Different manufacturers may use different synthetic pathways (e.g., Fischer indole synthesis, Ullmann condensation), which can result in different impurity profiles.[14][15][16]
-
Process Parameters: Minor changes in reaction conditions like temperature, pressure, or reaction time can alter the final product's purity and composition.[1]
-
Purification Methods: The effectiveness of purification techniques like crystallization or chromatography determines the level of residual impurities.[13][14]
-
Storage and Handling: Improper storage, such as exposure to light or air, can lead to degradation over time.[17][18] this compound should be stored at -20°C and protected from light.[18]
Q3: How can impurities affect my experiment?
A: Impurities can have far-reaching consequences.[3] They can:
-
Lower Reaction Yield: React with your starting materials or desired product, reducing the overall yield.[5][19]
-
Cause Side Reactions: Catalyze unintended reactions, leading to a complex mixture of byproducts that complicates purification.[4]
-
Generate False Positives/Negatives: In biological assays, impurities may have their own biological activity, leading to misleading results.[3]
-
Hinder Reproducibility: Make it difficult to reproduce results obtained with a previous, purer batch.[3]
Q4: My supplier provided a Certificate of Analysis (CoA). Isn't that enough?
A: A Certificate of Analysis is an essential starting point, providing key information like purity (e.g., by HPLC or NMR) and physical properties. However, a CoA may not list all minor impurities, which could still be reactive enough to affect your specific application. It is a best practice to perform your own quality control checks to validate a new batch for your particular experimental setup.[20][21]
Troubleshooting Guides
This section is divided into two parts: a proactive approach to qualifying a new batch before you begin your experiments, and a reactive guide for troubleshooting when you suspect batch variability is causing problems.
Part 1: Proactive Qualification of a New Batch
Validating a new lot of this compound before its use in critical experiments is the most effective way to prevent inconsistent results. This involves a systematic workflow to confirm its identity, purity, and suitability for your application.
Workflow for New Batch Qualification
References
- 1. youtube.com [youtube.com]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methoxyindole|High-Purity Research Chemical [benchchem.com]
- 8. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. myadlm.org [myadlm.org]
- 12. Analysis of short-term variation and long-term drift during reagent kit lot change in an NABL accredited clinical biochemistry laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. goldbio.com [goldbio.com]
- 19. reddit.com [reddit.com]
- 20. lifechemicals.com [lifechemicals.com]
- 21. reagent.co.uk [reagent.co.uk]
Technical Support Center: Optimizing Dosage of 5-Methoxyindoline Hydrochloride for In Vivo Studies
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Methoxyindoline hydrochloride. This resource is designed to provide practical, field-proven insights into dosage optimization for in vivo studies. Given that this compound is a novel research compound, this guide emphasizes the foundational principles of dose-finding, formulation, and troubleshooting that are critical when working with new chemical entities.
The core philosophy of this guide is to establish a self-validating experimental system. Each step, from initial dose selection to interpreting unexpected outcomes, is explained with its underlying scientific rationale to empower you to make informed decisions.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers face when beginning in vivo work with a novel compound like this compound.
Q1: How do I select a starting dose for my first in vivo experiment with this compound?
A1: Selecting a starting dose for a novel compound requires a systematic approach, as direct in vivo data is often unavailable. The process involves gathering preclinical data and, if necessary, extrapolating from related compounds.
-
Literature Review: First, conduct a thorough search for any published studies on this compound or structurally similar indoline derivatives.[1][2][3] Pay close attention to in vitro data such as IC50, EC50, or Ki values. While these do not translate directly to an in vivo dose, they provide a starting point for estimating the concentrations required for a biological effect.
-
Extrapolation from Analogs: Identify compounds with a similar indoline core or 5-methoxy group that have been tested in vivo.[4] For instance, data from compounds like 5-Methoxytryptamine may offer clues, though caution is essential due to structural differences.[5]
-
The "No Simple Answer" Principle: It is crucial to recognize that there is no universal formula. The optimal dose must be determined empirically through carefully designed preliminary experiments.[6] A common starting point for a completely novel agent is a dose-range finding study.
Q2: What is the best route of administration for this compound?
A2: The choice of administration route depends on the compound's properties and the experimental objective.[6][7]
-
Parenteral Routes (IV, IP, SC): For initial studies, parenteral routes like intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) are often preferred.[6][8] The IV route is the most direct, bypassing absorption issues, while IP and SC are common for small animal studies due to their relative ease.[6][8]
-
Oral Route (PO): Oral administration is more complex due to potential issues with gastrointestinal absorption and first-pass metabolism.[6] It should be considered if it is the intended clinical route, but initial efficacy and toxicity studies often benefit from the more controlled exposure of parenteral routes.
-
Compound Characteristics: The physicochemical properties of your formulated compound, such as its pH and solubility, will heavily influence the choice.[9] For example, solutions with a non-physiological pH should not be administered intramuscularly (IM) or SC, as they can cause pain and tissue necrosis.[9]
Q3: How do I prepare this compound for administration? It has poor water solubility.
A3: As a hydrochloride salt, this compound is expected to have enhanced aqueous solubility compared to its freebase form.[10] However, many research compounds still present solubility challenges.[11][12]
-
Initial Solubility Testing: First, determine the compound's solubility in standard vehicles like saline or PBS. If solubility is insufficient, a formulation strategy is required.
-
Common Formulation Strategies:
-
Co-solvents: A mixture of solvents is often used. A common starting formulation for in vivo rodent studies is a ternary system such as 10% DMSO, 40% PEG300, and 50% saline/water.[13] The concentration of organic solvents like DMSO should be kept to a minimum to avoid vehicle-induced toxicity.
-
Surfactants: Adding a small percentage of a surfactant like Tween-80 (e.g., 5%) can help create a stable solution or suspension.[13]
-
Cyclodextrins: For particularly challenging compounds, encapsulating the molecule within a cyclodextrin like SBE-β-CD can significantly improve solubility.[14]
-
-
Vehicle Safety: Always run a parallel control group treated with the vehicle alone to ensure that any observed effects are due to the compound and not the formulation excipients.[15]
Q4: What are the essential control groups for a dose-optimization study?
A4: Proper controls are the bedrock of a reproducible experiment.[16]
-
Vehicle Control: As mentioned, this group receives the exact formulation (e.g., saline, DMSO, PEG300) without the active compound. This is non-negotiable and controls for any effects of the solvent system.
-
Negative Control (Untreated): An untreated group can be useful to establish a baseline for physiological parameters and behavior.
-
Positive Control (if applicable): If a compound with a known, similar mechanism of action exists, including a positive control group can help validate the experimental model and provide a benchmark for efficacy.
Troubleshooting Guide
This section provides a structured approach to common problems encountered during in vivo studies with novel compounds, framed in a question-and-answer format.
Problem 1: I've administered the compound, but I see no discernible effect, even at high doses.
-
Question: Could my formulation be the issue?
-
Insight: Yes. Poor solubility can lead to the compound precipitating out of solution either before or after administration, drastically reducing its bioavailability.[11][17] This is a primary cause of apparent lack of efficacy.
-
Troubleshooting Steps:
-
Visual Inspection: After preparing your dosing solution, let it sit at room temperature for 30-60 minutes. Check for any signs of precipitation.
-
Post-Injection Check: If using IP administration, after the study endpoint, visually inspect the peritoneal cavity for any compound precipitate during necropsy.
-
Reformulate: If solubility is suspected, consider alternative formulation strategies as outlined in FAQ Q3. Options include increasing the percentage of co-solvents (while being mindful of toxicity), trying different excipients like cyclodextrins, or reducing particle size through micronization to enhance the dissolution rate.[11][18]
-
-
-
Question: Is it possible the compound is being metabolized too quickly?
-
Insight: Rapid metabolism and clearance can prevent the compound from reaching its target tissue at a sufficient concentration for a sufficient duration. The pharmacokinetic (PK) profile of indoline derivatives can vary significantly.[1]
-
Troubleshooting Steps:
-
Pharmacokinetic Pilot Study: The definitive way to address this is to conduct a pilot PK study. This involves administering a single dose and collecting blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to measure the compound's concentration in plasma. This will determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and half-life (t1/2).
-
Adjust Dosing Regimen: If the half-life is very short, you may need to switch from single-daily dosing to a more frequent regimen (e.g., twice daily) or consider a different route of administration like continuous infusion.
-
-
Problem 2: The animals are showing signs of distress or toxicity at doses where I expect a therapeutic effect.
-
Question: What are the common signs of toxicity I should be monitoring?
-
Insight: Careful observation is critical for animal welfare and data interpretation.[19] Toxicity can manifest in both obvious and subtle ways.
-
Key Indicators to Monitor:
-
Body Weight: A body weight loss of 5% is a strong predictor of pathological findings and should be taken seriously.[19] Record body weights daily.
-
Clinical Signs: Look for piloerection (hair standing on end), hunched posture, lethargy, decreased motor activity, or half-shut eyes.[19]
-
Gastrointestinal Effects: Diarrhea can be a sign of toxicity for some compounds.[20]
-
Organ-Specific Signs: Depending on the target, you might monitor for neurological signs (tremors, seizures) or changes in respiration.
-
-
-
Question: My results are highly variable between animals in the same dose group. What could be the cause?
-
Insight: High variability can obscure real effects and is often traced back to inconsistencies in experimental procedures.[21]
-
Troubleshooting Steps:
-
Review Injection Technique: Ensure the administration technique is consistent. For IP injections, for example, incorrect placement can lead to injection into the gut or bladder, drastically altering absorption.[22] All personnel should be thoroughly trained.[9]
-
Check Formulation Homogeneity: If you are administering a suspension, ensure it is thoroughly vortexed or stirred immediately before drawing each dose. The compound can settle over time, leading to inconsistent dosing.
-
Blinding and Randomization: Implement blinding (where the experimenter is unaware of which treatment each animal receives) and randomization to reduce unconscious bias in handling and measurement.[16]
-
Animal Health Status: Ensure all animals are healthy and acclimatized before starting the study. Underlying health issues can significantly impact drug response.
-
-
Experimental Protocols & Data Presentation
Protocol 1: Initial Dose-Range Finding (DRF) and Tolerability Study
This protocol is the essential first step for any novel compound to establish a safe and potentially effective dose range.
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses for subsequent efficacy studies.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice). Use a small number of animals per group (n=3-5).
-
Dose Selection: Choose a wide range of doses based on any available in vitro data or literature on analogous compounds. A logarithmic or semi-log dose spacing is common (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Vehicle Preparation: Prepare the vehicle control and dosing solutions as described in FAQ Q3. Ensure the final formulation is sterile.
-
Administration: Administer a single dose via the chosen route (e.g., IP).[22]
-
Monitoring:
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight and induces only mild, transient clinical signs of toxicity.
-
Data Analysis: Analyze body weight changes and clinical signs to identify the dose-toxicity relationship.
Table 1: Example Clinical Scoring Sheet for Toxicity Assessment
| Clinical Sign | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Appearance | Fur is smooth and well-groomed | Ruffled fur in small patches | Piloerection, unkempt appearance | Extensive piloerection, soiled fur |
| Posture | Normal, active | Mildly hunched at rest | Consistently hunched posture | Severely hunched, immobile |
| Activity | Alert and active | Slightly decreased activity | Lethargic, slow to respond | Moribund, unresponsive |
| Respiration | Normal rate and depth | Slightly increased/decreased rate | Labored breathing, gasping | Severe respiratory distress |
Visualization of Experimental Workflow
A logical workflow is critical for systematically optimizing dosage. The following diagram illustrates a typical dose-finding and efficacy testing workflow for a novel compound like this compound.
Caption: Workflow for In Vivo Dose Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Using Inhibitors In Vivo [sigmaaldrich.com]
- 7. virscio.com [virscio.com]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. chemimpex.com [chemimpex.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Acute toxicity study in rodents | Bienta [bienta.net]
- 16. Tackling In Vivo Experimental Design [modernvivo.com]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 5-Methoxyindole and 5-Methoxyindoline Hydrochloride
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold is a celebrated pharmacophore, forming the backbone of a vast array of biologically active molecules.[1][2] Its structural analog, the indoline, represents a subtle yet significant modification that can dramatically alter a compound's pharmacological profile.[3][4] This guide provides a detailed comparison of 5-methoxyindole and its saturated counterpart, 5-methoxyindoline hydrochloride.
It is important to note at the outset that while 5-methoxyindole has been the subject of extensive research, revealing a rich tapestry of biological activities, there is a conspicuous absence of publicly available experimental data on the biological effects of this compound. Therefore, this guide will provide a comprehensive overview of the well-documented activities of 5-methoxyindole, supported by experimental data, and offer a structure-activity relationship (SAR) based theoretical analysis of how the saturation of the indole ring to an indoline might be expected to modulate its biological profile.
At a Glance: Chemical Structures and Core Differences
The fundamental difference between 5-methoxyindole and 5-methoxyindoline lies in the pyrrole ring of the bicyclic system. In 5-methoxyindole, this ring is aromatic, while in 5-methoxyindoline, it is saturated. This seemingly minor change has profound implications for the molecule's electronic properties, planarity, and three-dimensional shape, which are key determinants of biological activity.
Figure 1: Chemical structures of 5-Methoxyindole and 5-Methoxyindoline.
The Biological Profile of 5-Methoxyindole: A Multifaceted Molecule
5-Methoxyindole is not merely a synthetic precursor; it is an endogenous compound derived from the metabolism of L-tryptophan and exhibits a range of biological activities, including anti-inflammatory and anti-cancer properties.[5] Its structural similarity to serotonin has made it a valuable scaffold in neuropharmacology.[5]
Anticancer Activity
The 5-methoxyindole scaffold is a privileged structure in the development of anticancer agents.[6] Derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.[7] One of the key mechanisms is the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancers that contributes to inflammation and cell proliferation.
In a notable study, certain 5-methoxyindole-tethered isatin derivatives demonstrated potent antiproliferative activity, significantly exceeding the efficacy of the standard drug sunitinib.[8]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug (Sunitinib) IC50 (µM) |
| 5o | ZR-75 (Breast) | 1.69 | 8.11 |
| HT-29 (Colon) | 1.69 | 8.11 | |
| A-549 (Lung) | 1.69 | 8.11 | |
| 5w | ZR-75 (Breast) | 1.91 | 8.11 |
| HT-29 (Colon) | 1.91 | 8.11 | |
| A-549 (Lung) | 1.91 | 8.11 | |
| Data from Almutairi et al., 2019.[8] |
The mechanism of action for compound 5o was found to involve the lengthening of the G1 phase of the cell cycle and a reduction in the S and G2/M phases.[8] It also significantly decreased the levels of phosphorylated Rb protein in a dose-dependent manner.[8]
Figure 2: Proposed mechanism of antiproliferative action of compound 5o.
Neuropharmacological Activity
The structural resemblance of 5-methoxyindole to serotonin allows it to interact with serotonin (5-HT) receptors. It has been reported to display dual agonist and inverse agonist activity at the 5-HT3B receptor and partial agonism at the 5-HT3A receptor. This modulation of the serotonergic system underscores its potential in neuropharmacology.
Anti-inflammatory and Other Activities
5-Methoxyindole has demonstrated anti-inflammatory properties, which are, in part, attributed to its ability to inhibit COX-2 expression. It has also been suggested as a potential endogenous ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor with a critical role in metabolism and inflammation.
This compound: A Theoretical Perspective
As previously stated, there is a lack of direct experimental data on the biological activity of 5-methoxyindoline. However, we can infer potential changes in activity based on the structural transition from an indole to an indoline.
The key structural changes are:
-
Loss of Aromaticity: The pyrrole ring in indoline is saturated, breaking the aromatic π-system of the indole. This increases the molecule's conformational flexibility.
-
Change in Geometry: The indole ring is planar, while the indoline ring is non-planar.
-
Increased Electron Density at Nitrogen: The nitrogen atom in indoline is more like a secondary amine, making it more basic and a stronger hydrogen bond donor/acceptor compared to the pyrrole-like nitrogen in indole.
These changes would likely lead to:
-
Altered Receptor Binding: The planarity of the indole ring is often crucial for intercalation with DNA or fitting into the flat aromatic binding pockets of receptors. The flexible, non-planar structure of 5-methoxyindoline might reduce or alter its affinity for the same targets as 5-methoxyindole. Conversely, this flexibility could allow it to fit into different, non-planar binding sites, potentially leading to novel biological activities.
-
Different Pharmacokinetic Properties: The increased basicity of the indoline nitrogen could alter the molecule's solubility, membrane permeability, and metabolic profile.
-
Novel Biological Activities: While some activities of the parent indole may be lost, the indoline scaffold is known to possess its own distinct biological activities. For instance, indoline-containing compounds have been investigated as antibacterial agents and resistance-modifying agents.[3] Some indoline derivatives have also been found to have significant antioxidant and anti-inflammatory activities, in some cases greater than their indole counterparts.[4]
Figure 3: Conceptual comparison of structural features and predicted biological impact.
Experimental Protocols for Bioactivity Assessment
For researchers wishing to investigate the biological activities of 5-methoxyindole or to characterize the currently unknown profile of 5-methoxyindoline, the following standard protocols are recommended.
Antiproliferative Activity Assessment using MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.[9]
Materials:
-
Human cancer cell lines (e.g., A549, HT-29, ZR-75)
-
5-Methoxyindole or 5-Methoxyindoline HCl
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 4: Workflow for the MTT Cell Viability Assay.
Conclusion
5-Methoxyindole is a well-characterized compound with a diverse and promising biological activity profile, particularly in the areas of oncology and neuropharmacology. Its utility as a versatile scaffold in drug discovery is well-established.
In contrast, this compound remains a largely unexplored molecule in the public domain. Based on a structure-activity relationship analysis, the saturation of the indole ring to form an indoline is expected to significantly alter its biological properties. The loss of planarity and aromaticity, coupled with increased conformational flexibility and nitrogen basicity, will likely lead to a different pharmacological profile. While it may lose some of the characteristic activities of 5-methoxyindole, it could gain new ones, potentially in areas like antibacterial or antioxidant applications where other indoline derivatives have shown promise.
Further experimental investigation is required to elucidate the biological activity of this compound and to determine its potential as a therapeutic agent or a tool for chemical biology. The protocols outlined in this guide provide a starting point for such an investigation.
References
- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.umass.edu [scholarworks.umass.edu]
- 7. mdpi.com [mdpi.com]
- 8. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Validating 5-Methoxyindole's Engagement with the 5-HT3 Receptor
For researchers and drug development professionals, the rigorous validation of a compound's interaction with its biological target is the bedrock of preclinical research. This guide provides an in-depth, objective comparison of methodologies to validate the effects of 5-Methoxyindole, a versatile indole derivative, on a key target: the 5-hydroxytryptamine-3 (5-HT3) receptor. While 5-Methoxyindole has been implicated in various biological processes, including anti-inflammatory and anti-cancer activities, its direct interaction with specific protein targets requires thorough validation.[1] This document will serve as a practical guide to designing and executing experiments to characterize this interaction, comparing its potential profile to well-established 5-HT3 receptor modulators.
The Scientific Imperative: Why Validate 5-Methoxyindole's Effect on the 5-HT3 Receptor?
The 5-HT3 receptor, a ligand-gated ion channel, is a critical target for therapies addressing nausea, vomiting, and irritable bowel syndrome.[2] Preliminary studies suggest that 5-Methoxyindole may act as an agonist at 5-HT3 receptors.[3][4] Verifying this interaction and quantifying its potency is a crucial step in understanding its therapeutic potential and mechanism of action. This guide will walk you through the necessary steps, from initial binding affinity studies to functional cellular assays, providing a framework for robust validation.
Comparative Landscape: Benchmarking Against Established 5-HT3 Receptor Antagonists
To contextualize the potential effects of 5-Methoxyindole, it is essential to compare its activity against known ligands. The following table summarizes the binding affinities of several well-characterized 5-HT3 receptor antagonists. A lower dissociation constant (Kᵢ) indicates a higher binding affinity.
| Compound | Receptor Subtype | Kᵢ (nM) | Key Characteristics |
| Palonosetron | Human 5-HT3 | 0.04 | High-affinity antagonist |
| Cilansetron | Human 5-HT3 | 0.19 | High-affinity antagonist |
| Granisetron | Human 5-HT3 | 0.89 | Potent antagonist |
| Ondansetron | Human 5-HT3 | 2.5 | Widely used antagonist |
| 5-Methoxyindole | Human 5-HT3 | To Be Determined | Putative Agonist [3][4] |
This table presents data for known antagonists to provide a comparative framework for evaluating the binding affinity of 5-Methoxyindole.[2]
Experimental Validation Workflow: From Binding to Function
A multi-faceted approach is necessary to validate the interaction between 5-Methoxyindole and the 5-HT3 receptor. The following workflow outlines the key experiments, explaining the rationale behind each step.
Caption: A stepwise workflow for the validation of 5-Methoxyindole's effect on the 5-HT3 receptor.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay directly measures the ability of 5-Methoxyindole to displace a known radiolabeled ligand from the 5-HT3 receptor, allowing for the determination of its binding affinity (Kᵢ).
Materials and Reagents:
-
Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).[2]
-
Radioligand: A high-affinity 5-HT3 receptor antagonist, such as [³H]Granisetron.[2]
-
Test Compound: 5-Methoxyindole hydrochloride dissolved in a suitable solvent.
-
Reference Compound: A known high-affinity unlabeled 5-HT3 receptor antagonist (e.g., Granisetron) for determining non-specific binding.[2]
-
Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) with 154 mM NaCl.[2]
-
Wash Buffer: Ice-cold assay buffer.[2]
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.[2]
-
Scintillation Counter and Cocktail.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of 5-Methoxyindole or the reference compound.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the mixture through the glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ (the concentration that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Calcium Influx Assay
As the 5-HT3 receptor is a ligand-gated ion channel, its activation by an agonist leads to an influx of cations, including calcium (Ca²⁺).[2] This assay measures changes in intracellular calcium concentration as a functional readout of receptor activation.
Materials and Reagents:
-
HEK293 cells stably expressing the human 5-HT3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
5-Methoxyindole and a known 5-HT3 receptor agonist (e.g., serotonin) and antagonist (e.g., Ondansetron).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of 5-Methoxyindole to the wells. To test for antagonistic activity, pre-incubate with 5-Methoxyindole before adding a known agonist.
-
Measure the fluorescence intensity over time using a plate reader.
-
An increase in fluorescence indicates an influx of calcium and receptor activation.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curve.
Visualizing the Mechanism: The 5-HT3 Receptor Signaling Pathway
Understanding the downstream consequences of receptor activation is crucial. Upon agonist binding, the 5-HT3 receptor channel opens, leading to cation influx and membrane depolarization. This can trigger further signaling cascades involving calcium-dependent kinases.[2]
Caption: The signaling cascade initiated by agonist binding to the 5-HT3 receptor.[2]
Concluding Remarks for the Diligent Researcher
The validation of 5-Methoxyindole's effect on the 5-HT3 receptor requires a systematic and rigorous experimental approach. While direct quantitative data for 5-Methoxyindole's binding affinity at this receptor is not yet widely published, the methodologies and comparative data presented here provide a solid foundation for its evaluation.[2] By employing a combination of binding and functional assays, researchers can elucidate the precise nature of this interaction. This is a critical step in unlocking the potential therapeutic applications of this intriguing compound. The protocols and frameworks provided in this guide are intended to empower researchers to generate the high-quality, reproducible data necessary to advance our understanding of 5-Methoxyindole's pharmacology.
References
A Comparative Analysis of 5-Methoxyindoline Hydrochloride and its Analogs: A Guide for Researchers
For drug development professionals, researchers, and scientists, the indoline scaffold represents a privileged structure, offering a versatile platform for the design of novel therapeutic agents. The strategic incorporation of a methoxy group at the 5-position can significantly influence the pharmacological profile of these compounds. This guide provides a comprehensive comparative analysis of 5-Methoxyindoline hydrochloride and its analogs, delving into their synthesis, chemical properties, and biological activities. By synthesizing technical data with field-proven insights, this document aims to empower researchers to make informed decisions in their drug discovery endeavors.
The Significance of the 5-Methoxyindoline Scaffold
The 5-methoxyindole framework is a recurring motif in a multitude of biologically active molecules, including the neurohormone melatonin and various serotonin receptor ligands.[1] The electron-donating nature of the methoxy group at the 5-position enhances the electron density of the indole ring, influencing its reactivity and interaction with biological targets.[1] The reduction of the indole to an indoline ring alters the planarity and electronic properties of the molecule, which can lead to significant changes in receptor binding affinity and functional activity. This guide will explore these nuances, providing a comparative perspective on the performance of this compound and its derivatives.
Synthesis and Chemical Properties
The synthesis of 5-methoxyindoline typically involves a multi-step process, often starting from indoline or substituted anilines. A classic approach involves the dehydrogenation of 5-methoxyindoline to yield 5-methoxyindole, a reaction that can be reversed through catalytic hydrogenation.[2]
A general synthetic workflow for obtaining 5-methoxyindoline is outlined below:
Caption: General synthetic pathway to this compound from Indoline.
The hydrochloride salt of 5-methoxyindoline is typically prepared by treating the free base with hydrochloric acid, which improves its solubility in aqueous media and enhances its stability for handling and formulation.
Comparative Biological Activity
While specific pharmacological data for this compound is limited in the public domain, we can infer its potential activities by examining its structural analogs, primarily derivatives of 5-methoxyindole. The primary areas of biological investigation for this class of compounds include oncology and neuropharmacology.
Anticancer Activity
Several studies have highlighted the potent antiproliferative effects of 5-methoxyindole derivatives against various cancer cell lines. The mechanism of action often involves the induction of cell cycle arrest and apoptosis.[3]
Table 1: Comparative in vitro Antiproliferative Activity of 5-Methoxyindole Analogs
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Key Structural Features |
|---|---|---|---|---|---|---|
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast), HT-29 (Colon), A-549 (Lung) | 1.69 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.[3] |
| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast), HT-29 (Colon), A-549 (Lung) | 1.91 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.[3] |
| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | Fused quinoline ring system, methyl groups at positions 2 and 5.[3] |
The data clearly indicates that hybridization of the 5-methoxyindole scaffold with other pharmacophores, such as isatin or a quinoline system, can lead to highly potent anticancer agents.[3] The indoline counterparts of these molecules would be expected to adopt a more three-dimensional conformation, which could influence their binding to target proteins.
Caption: Proposed anticancer mechanisms of action for 5-methoxyindole analogs.[3]
Neuropharmacological Activity
The structural similarity of the 5-methoxyindole core to serotonin (5-hydroxytryptamine) makes it a prime candidate for interaction with serotonin receptors.[4] Modifications to this scaffold can modulate affinity and selectivity for various 5-HT receptor subtypes. While direct binding data for 5-methoxyindoline is scarce, data for related 5-methoxytryptamine derivatives provide valuable insights.
Table 2: Structure-Activity Relationship of 5-Methoxyindole Derivatives at Serotonin Receptors
| Derivative Class | Target Receptor | Activity | Key Structural Features Influencing Activity |
|---|---|---|---|
| 5-Methoxytryptamine Derivatives | 5-HT1A | High affinity | The ethylamine side chain at the 3-position is crucial for receptor interaction.[4] |
| 5-HT2A | Varies with N-substitution | N,N-dimethyl substitution (as in 5-MeO-DMT) generally confers high potency.[4] |
| | 5-HT4 | Agonist properties | Substitution on the aliphatic amine influences efficacy.[4] |
The saturation of the C2-C3 double bond in the indole ring to form an indoline generally leads to a less planar structure. This conformational change can impact receptor binding. For instance, in some series of adrenergic receptor ligands, indoline derivatives have shown different selectivity profiles compared to their indole counterparts.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for key assays are provided below.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Treat the cells with a range of concentrations for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT-based in vitro antiproliferative assay.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 5-methoxyindoline scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology. While direct comparative data for this compound is currently limited, the analysis of its indole analogs reveals a rich structure-activity landscape. The hybridization of the 5-methoxyindole core with other pharmacologically active moieties has proven to be a successful strategy for generating potent drug candidates.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 5-methoxyindoline analogs. This would enable a more definitive understanding of the structure-activity relationships and the specific contributions of the indoline ring to the pharmacological profile. Direct, head-to-head comparative studies of indole and indoline counterparts in a panel of relevant biological assays are crucial for elucidating the impact of ring saturation on activity and selectivity. The experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the discovery of new and improved therapeutic agents based on the versatile 5-methoxyindoline scaffold.
References
A Comparative Guide to Validating the Neuroprotective Effects of 5-Methoxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of therapies for neurodegenerative diseases and acute brain injury, the identification and validation of novel neuroprotective compounds are of paramount importance. This guide offers a deep dive into the experimental validation of the neuroprotective effects of 5-methoxyindole derivatives, with a specific focus on 5-methoxyindole-2-carboxylic acid (MICA), a compound that has shown promise in preclinical studies. We will explore its mechanisms of action and compare its profile with other neuroprotective agents. This document is intended to serve as a practical, in-depth resource for researchers in the field, providing not just protocols, but the scientific rationale behind the experimental choices.
Introduction to 5-Methoxyindole-2-Carboxylic Acid (MICA) as a Neuroprotective Agent
5-Methoxyindole-2-carboxylic acid (MICA) has emerged as a noteworthy candidate in the landscape of neuroprotective compounds. Preclinical studies have demonstrated its efficacy in protecting the brain against ischemic stroke injury.[1] The primary neuroprotective mechanisms of MICA are attributed to its ability to preserve mitochondrial function and attenuate oxidative stress, key pathological events in many neurological disorders.[2][3]
Mechanism of Action: A Dual Approach
MICA's neuroprotective effects appear to be rooted in two interconnected pathways:
-
Mitochondrial Preservation: MICA helps in maintaining mitochondrial membrane potential and ATP production, which is crucial for neuronal survival.[3] It has been suggested to act as a reversible inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH), which may trigger a preconditioning effect.[1]
-
Antioxidant Response: MICA administration leads to the upregulation of the Nrf2 signaling pathway.[1][2] This pathway is a master regulator of the cellular antioxidant response, leading to the expression of protective enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1). This, in turn, reduces oxidative damage by decreasing the production of reactive oxygen species (ROS) and mitigating lipid peroxidation and protein carbonylation.[3]
Comparative Landscape of Neuroprotective Agents
The field of neuroprotection is diverse, with numerous compounds being investigated, each with distinct mechanisms of action.[4][5] Understanding where MICA stands in this landscape is crucial for its development. The majority of neuroprotective agents are antioxidants.[5] Other strategies include targeting excitotoxicity, neuroinflammation, and apoptosis.[5][6]
| Compound/Class | Primary Mechanism of Action | Key Advantages | Potential Limitations |
| 5-Methoxyindole-2-carboxylic acid (MICA) | Mitochondrial preservation, Nrf2-mediated antioxidant response[1][2][3] | Targets fundamental cell survival pathways; potential for both pre- and post-conditioning effects[1][2][3] | Limited clinical data; full toxicological profile to be established. |
| Rasagiline/Selegiline | Selective MAO-B inhibitors with anti-apoptotic effects[7] | Symptomatic benefit in Parkinson's disease; established clinical use[7] | Neuroprotective effects in humans are still under investigation. |
| Edaravone | Free radical scavenger[5] | Approved for ALS; demonstrated efficacy in reducing oxidative stress. | Modest clinical benefit; frequent intravenous administration required. |
| NMDA Receptor Antagonists (e.g., Memantine) | Reduce excitotoxicity by blocking glutamate-mediated calcium influx. | Approved for Alzheimer's disease; symptomatic improvement. | Potential for psychotomimetic side effects; limited disease-modifying effects. |
| Isoquinoline Alkaloids (e.g., Tetrandrine, Berberine) | Multiple mechanisms including calcium channel modulation, anti-inflammatory, and antioxidant effects[8] | Broad spectrum of action; potential to address multiple pathological pathways[8] | Pharmacokinetic challenges and the need for further optimization. |
Experimental Validation of Neuroprotective Effects: A Step-by-Step Guide
To rigorously validate the neuroprotective effects of a compound like MICA, a multi-tiered experimental approach is essential, starting from in vitro cell-based assays to in vivo animal models of neurological disease.
In Vitro Models of Neuronal Injury
Primary neuronal cultures or immortalized neuronal cell lines (e.g., SH-SY5Y) are indispensable tools for initial screening and mechanistic studies. A common approach is to induce neuronal injury that mimics a pathological condition.
Workflow for In Vitro Neuroprotection Assay
References
- 1. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? [frontiersin.org]
- 7. neurology.org [neurology.org]
- 8. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids [mdpi.com]
Navigating the Therapeutic Potential of the Indoline Scaffold: A Comparative Analysis of 5-Methoxyindoline Hydrochloride and Established Drugs
In the landscape of medicinal chemistry, the indoline scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] This guide delves into a head-to-head comparison of a lesser-explored derivative, 5-Methoxyindoline hydrochloride, with established drugs, leveraging data from structurally similar compounds to project its potential therapeutic applications and guide future research. While direct experimental data on this compound is limited, this analysis will provide a robust framework for its evaluation based on the well-documented activities of its chemical relatives, the 5-methoxyindole derivatives.
The Indoline Scaffold: A Cornerstone of Drug Discovery
The indoline, or dihydroindole, structure is a key pharmacophore in drug discovery, recognized for its presence in a multitude of bioactive molecules.[1] Its structural rigidity and ability to be readily functionalized make it an attractive starting point for the synthesis of novel therapeutic agents. The diverse biological activities associated with indoline-containing compounds span a wide range of therapeutic areas, including oncology, inflammation, and neurology.[1][2]
Unveiling the Potential of this compound: A Look at its Chemical Relatives
While this compound remains largely uncharacterized in the scientific literature, we can infer its potential pharmacological profile by examining its close analog, 5-methoxyindole, and its derivatives. Research has shown that 5-methoxyindole derivatives exhibit significant biological activities, primarily as anticancer agents and modulators of the central nervous system.[3][4]
Potential as an Anticancer Agent
Numerous studies have highlighted the antiproliferative effects of 5-methoxyindole derivatives against various cancer cell lines.[3][4] For instance, certain 5-methoxyindole-isatin hybrids have demonstrated potent cytotoxic activity against breast, colon, and lung cancer cells.[4] The proposed mechanisms of action often involve the induction of cell cycle arrest and apoptosis.[4]
Potential in Neurology: Targeting Serotonin Receptors
The structural similarity of the 5-methoxyindole scaffold to the neurotransmitter serotonin has led to the exploration of its derivatives as ligands for serotonin (5-HT) receptors.[4][5] Specifically, some 5-methoxytryptamine derivatives have been identified as agonists at the 5-HT4 receptor, suggesting potential applications in treating gastrointestinal motility disorders.[5]
Head-to-Head Comparison with Established Drugs
Based on the anticipated pharmacological activities of this compound, we can propose a comparative analysis with established drugs in the fields of oncology and neurology.
In the Realm of Oncology: A Potential Kinase Inhibitor
Given the anticancer potential of related compounds, a logical comparison for this compound would be with established tyrosine kinase inhibitors that also feature a heterocyclic core. Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, serves as a relevant comparator.[2]
Table 1: Hypothetical Comparative Profile of this compound and Sunitinib
| Feature | This compound (Hypothetical) | Sunitinib |
| Core Scaffold | Indoline | Pyrrole-indoline-2-one |
| Primary Target | Unknown (Potentially multiple kinases) | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R |
| Therapeutic Area | Oncology (Hypothetical) | Oncology |
| Known Efficacy | To be determined | Proven efficacy in RCC and GIST[2] |
| Side Effect Profile | To be determined | Fatigue, diarrhea, hypertension, hand-foot syndrome |
Experimental Workflow for Comparative Efficacy Assessment
To validate this hypothetical comparison, a series of in vitro and in vivo experiments would be essential.
Caption: Workflow for comparing the anticancer efficacy of novel compounds.
In Neurology: A Potential Serotonin Receptor Modulator
Drawing from the serotonergic activity of 5-methoxyindole derivatives, a comparison with established serotonin receptor agonists is warranted. Prucalopride, a selective 5-HT4 receptor agonist used for chronic constipation, provides a suitable benchmark.
Table 2: Hypothetical Comparative Profile of this compound and Prucalopride
| Feature | This compound (Hypothetical) | Prucalopride |
| Core Scaffold | Indoline | Benzofuran |
| Primary Target | Unknown (Potentially 5-HT receptors) | Selective 5-HT4 Receptor Agonist |
| Therapeutic Area | Gastroenterology (Hypothetical) | Gastroenterology |
| Known Efficacy | To be determined | Effective in treating chronic constipation |
| Side Effect Profile | To be determined | Headache, nausea, abdominal pain, diarrhea |
Experimental Workflow for Assessing Serotonergic Activity
The following workflow outlines the necessary steps to characterize the serotonergic activity of a novel compound.
Caption: Experimental workflow for characterizing serotonergic activity.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the proposed comparative studies, the following detailed protocols for key assays are provided.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference drug (e.g., Sunitinib) in cell culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Radioligand Binding Assay for 5-HT4 Receptor
This assay determines the affinity of a compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT4 receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]GR113808) and varying concentrations of the test compound (this compound or Prucalopride).
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) value by nonlinear regression analysis of the competition binding data.
Conclusion and Future Directions
While this compound is a relatively unexplored compound, its structural relationship to a class of bioactive 5-methoxyindole derivatives suggests a promising therapeutic potential, particularly in oncology and neurology. The proposed head-to-head comparisons with established drugs like Sunitinib and Prucalopride provide a clear roadmap for future research. The outlined experimental workflows and protocols offer a solid foundation for a systematic evaluation of its efficacy, mechanism of action, and safety profile. Further investigation into this and other novel indoline derivatives is crucial for the continued discovery of innovative medicines to address unmet medical needs.
References
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Binding Affinity of 5-Methoxyindoline Hydrochloride to the 5-HT3 Receptor: A Comparative Guide
For researchers and drug development professionals, understanding the precise interaction between a novel compound and its biological target is a cornerstone of pharmacological characterization. This guide provides an in-depth, technical framework for confirming the binding affinity of 5-Methoxyindoline hydrochloride to its putative target, the 5-hydroxytryptamine-3 (5-HT3) receptor. While literature suggests 5-Methoxyindoline, a structural analog of serotonin, may act as an agonist at 5-HT3 receptors, quantitative binding data remains elusive.[1] This guide, therefore, not only compares the binding profiles of known ligands but also provides a robust, self-validating experimental protocol to empower researchers to determine this critical parameter.
The 5-HT3 Receptor: A Unique Target in the Serotonin Family
The serotonergic system is comprised of a diverse family of receptors that mediate a wide array of physiological functions.[2] Unlike the majority of serotonin receptors which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[2][3] Composed of five subunits arranged around a central pore, the binding of an agonist, such as serotonin, triggers the rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization and an excitatory signal.[3][4] This mechanism is pivotal in various physiological processes, including emesis, and makes the 5-HT3 receptor a significant target for therapeutic intervention.[5]
Signaling Pathway of the 5-HT3 Receptor
The binding of an agonist to the 5-HT3 receptor initiates a direct and rapid signaling cascade, as illustrated below.
Caption: Agonist binding to the 5-HT3 receptor induces a conformational change, opening the ion channel and leading to neuronal excitation.
Quantifying Binding Affinity: A Comparative Landscape
To provide a clear benchmark for newly acquired data on this compound, the following table summarizes the binding affinities (Ki) of well-characterized 5-HT3 receptor ligands. A lower Ki value signifies a higher binding affinity.
| Compound | Classification | Receptor Subtype | Ki (nM) |
| Reference Antagonists | |||
| Palonosetron | Antagonist | Human 5-HT3 | 0.04[4] |
| Cilansetron | Antagonist | 5-HT3 | 0.19[6] |
| Granisetron | Antagonist | Human 5-HT3 | 0.89[4] |
| Ondansetron | Antagonist | Human 5-HT3 | 2.5[4] |
| Reference Agonists | |||
| m-Chlorophenylbiguanide (mCPBG) | Agonist | 5-HT3 | 1.5 (IC50)[4] |
| 2-Methyl-5-hydroxytryptamine | Agonist | 5-HT3 | Potent Agonist |
| Phenylbiguanide | Agonist | 5-HT3 | Low Affinity[5] |
| Compound of Interest | |||
| This compound | Putative Agonist | 5-HT3 | To be determined |
Note: The binding affinity for this compound is not currently well-documented in publicly accessible literature and is the primary objective of the experimental protocol outlined below.
Experimental Protocol: Competitive Radioligand Binding Assay
The "gold standard" for determining the binding affinity of an unlabeled compound is the competitive radioligand binding assay.[2] This method measures the ability of the test compound (this compound) to displace a radiolabeled ligand with known high affinity for the target receptor.
Causality Behind Experimental Choices
-
Choice of Radioligand: [³H]Granisetron is selected due to its high affinity and selectivity for the 5-HT3 receptor, providing a robust signal-to-noise ratio.
-
Receptor Source: Utilizing a stable cell line (e.g., HEK293) expressing the human 5-HT3 receptor ensures a consistent and reproducible source of the target protein.[4]
-
Competition Format: This design allows for the determination of the inhibitory constant (Ki) of the unlabeled test compound, providing a standardized measure of its binding affinity.
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay to determine the Ki of this compound.
Step-by-Step Methodology
-
Receptor Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT3 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membranes, a fixed concentration of [³H]Granisetron (typically at its Kd value), and assay buffer.
-
Non-specific Binding Wells: Add receptor membranes, [³H]Granisetron, and a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM Granisetron) to saturate the receptors.[4]
-
Competition Wells: Add receptor membranes, [³H]Granisetron, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Granisetron).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
While this compound is postulated to interact with the 5-HT3 receptor, this guide underscores the necessity of empirical validation.[1] The provided comparative data for established ligands offers a critical framework for interpreting new experimental findings. By following the detailed competitive radioligand binding assay protocol, researchers can definitively determine the binding affinity of this compound, a crucial step in elucidating its pharmacological profile and therapeutic potential. This approach ensures scientific rigor and provides the quantitative data necessary for advancing drug discovery and development efforts.
References
- 1. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 2. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding interactions of antagonists with 5-hydroxytryptamine3A receptor models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indoline Advantage: A Comparative Guide to the Structure-Activity Relationships of 5-Methoxyindoline Hydrochloride Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-methoxyindole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile therapeutic potential, from potent anticancer agents to modulators of the central nervous system.[1] However, the exploration of its saturated counterpart, the 5-methoxyindoline scaffold, presents a compelling frontier in drug discovery. The transition from the planar, aromatic indole to the non-planar, saturated indoline introduces significant conformational flexibility. This guide provides a comparative analysis of 5-methoxyindoline hydrochloride derivatives, juxtaposing them with their well-studied indole precursors to elucidate the nuanced structure-activity relationships (SAR) that govern their biological effects. By examining key substitutions and their impact on anticancer and neurological targets, we aim to provide a predictive framework for the rational design of next-generation therapeutics. The hydrochloride salt form of these derivatives is frequently utilized to enhance aqueous solubility and improve handling characteristics, a critical consideration for preclinical and clinical development.
From Aromaticity to Flexibility: The Indole vs. Indoline Core
The fundamental difference between the indole and indoline scaffold lies in the saturation of the C2-C3 bond. This seemingly subtle modification has profound implications for the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets.
-
Indole: The planar and electron-rich nature of the indole ring facilitates π-π stacking and hydrogen bonding interactions, which are crucial for its activity at various receptors and enzymes.
-
Indoline: The saturation of the pyrrole ring introduces a "puckered" conformation, allowing for more diverse spatial arrangements of substituents. This conformational flexibility can enable a more optimal fit into binding pockets that are inaccessible to the rigid indole core.
This guide will dissect the SAR of 5-methoxyindoline derivatives by exploring substitutions at key positions and their influence on two major therapeutic areas: oncology and neuroscience.
I. Anticancer Activity: Targeting Proliferation and Survival Pathways
The 5-methoxyindole scaffold has yielded numerous potent anticancer agents.[2] Our focus here is to understand how the transition to the indoline core and subsequent modifications modulate this activity.
A. Substitutions at the N1-Position
The nitrogen atom of the indoline ring is a prime site for modification, allowing for the introduction of various side chains that can probe the binding pocket of target proteins.
SAR Insights:
-
Small Alkyl and Aryl Groups: Introduction of small alkyl or unsubstituted phenyl groups at the N1-position of the 5-methoxyindoline core generally leads to a moderate level of cytotoxic activity.
-
Substituted Benzyl Groups: The incorporation of substituted benzyl moieties can significantly enhance anticancer potency. For instance, electron-withdrawing groups on the benzyl ring can improve activity against certain cancer cell lines. This is exemplified by the comparison of 5-methoxyindole-isatin hybrids, where an N-benzyl group on the isatin moiety contributes to potent antiproliferative activity.[1] While direct indoline comparisons are limited, this trend suggests a similar strategy could be effective for 5-methoxyindoline derivatives.
Table 1: Comparative Anticancer Activity of N1-Substituted Indole Derivatives
| Compound ID | Scaffold | N1-Substituent | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Key Structural Features |
| 5o | 5-Methoxyindole | N-benzyl (on isatin) | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | Isatin moiety at C2, N-benzyl on isatin |
| HT-29 (Colon) | 1.69 | 8.11 | |||||
| A-549 (Lung) | 1.69 | 8.11 | |||||
| 5w | 5-Methoxyindole | N-phenyl (on isatin) | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | Isatin moiety at C2, N-phenyl on isatin |
| HT-29 (Colon) | 1.91 | 8.11 | |||||
| A-549 (Lung) | 1.91 | 8.11 | |||||
| MMNC | Indolo[2,3-b]quinoline | Fused quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | Fused quinoline ring, methyl groups at C2 & C5 |
Data for 5-methoxyindoline derivatives is extrapolated from trends observed in the 5-methoxyindole series due to limited direct comparative data in the searched literature.
B. Modifications at the C2 and C3-Positions
The C2 and C3 positions of the indoline ring offer further opportunities for structural diversification.
SAR Insights:
-
Isatin Hybrids: The potent anticancer activity of 5-methoxyindole-isatin hybrids highlights the importance of a bulky, hydrogen-bonding capable substituent at the C2 position.[1] The isatin moiety is known to interact with various kinases.
-
Carboxamides: The introduction of a carboxamide group at the C2 position, particularly with extended side chains, has been shown to yield potent EGFR inhibitors in the indole series.[3] This suggests that similar modifications on a 5-methoxyindoline scaffold could lead to effective anticancer agents.
Mechanism of Action: A Tale of Two Pathways
The anticancer effects of these derivatives are often multifaceted, involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Methoxyindoline Hydrochloride: Essential PPE and Safety Protocols
This guide provides drug development professionals, researchers, and scientists with essential, operational guidance for the safe handling of 5-Methoxyindoline hydrochloride. As a substituted indoline, this compound warrants careful handling based on the toxicological profiles of related structures. This document moves beyond a simple checklist, offering a framework grounded in risk assessment and the principles of laboratory safety to ensure the well-being of personnel and the integrity of research.
Hazard Assessment: Understanding the Risk
While specific toxicological data for this compound is not extensively published, a robust safety protocol can be developed by examining data from the closely related compound, 5-Methoxyindole. The hydrochloride salt form may influence physical properties but the core hazards associated with the parent molecule should be considered the baseline for risk assessment.
The primary hazards are identified as:
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , primarily causing respiratory tract irritation[2][3][4]
General principles for indole derivatives also suggest potential harm if swallowed or in contact with skin.[5] Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.
| Hazard Classification (Inferred) | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][3] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation[2][3][4] |
The cornerstone of our safety approach is the Hierarchy of Controls . While this guide focuses on Personal Protective Equipment (PPE), it is critical to remember that PPE is the last line of defense. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
